4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Description
Properties
IUPAC Name |
4-amino-5-methoxy-2-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVAJIXZVRJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027628 | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6471-78-9 | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylsulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, an important intermediate in the manufacturing of various dyes and potentially in pharmaceutical development. The synthesis is a multi-step process commencing from the readily available starting material, 4-chlorotoluene. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a four-step reaction sequence. The process begins with the nitration of 4-chlorotoluene, followed by a nucleophilic aromatic substitution to introduce a methoxy group. The nitro group is then reduced to an amine, yielding p-cresidine. The final step involves the sulfonation of p-cresidine to produce the target molecule.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is an aromatic sulfonic acid with significant applications in the chemical industry. Its molecular structure, featuring an amino group, a methoxy group, and a sulfonic acid group attached to a toluene backbone, imparts a unique combination of properties that make it a valuable intermediate, primarily in the synthesis of azo dyes.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its primary application workflow.
Chemical Identity and Structure
The unique arrangement of functional groups on the benzene ring dictates the chemical reactivity and physical properties of this compound.
-
Synonyms: p-Cresidinesulfonic acid, 4-Amino-5-methoxy-o-toluenesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline[3][4][5]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical processes, including its reactivity, solubility, and potential biological interactions.
| Property | Value | Source |
| Physical State | Solid, powder.[5] Light grey solid.[9] | [5][9] |
| Melting Point | >205°C (decomposition) | [6][10] |
| Boiling Point | 398.51°C (Predicted) | |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | 6.208 g/L at 25°C.[6] The sulfonic acid group enhances its solubility in water.[5] | [5][6] |
| Solubility in other solvents | Slightly soluble in DMSO (heated) and water (heated). | |
| pKa (Acid Dissociation Constant) | -1.09 ± 0.50 (Predicted) |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[12][13]
-
Initial Determination (Rapid Heating): The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a relatively rapid rate (e.g., 10-20°C/minute) to determine an approximate melting range.[14]
-
Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[12][14]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[12]
Determination of Solubility
Understanding the solubility of a compound is essential for its handling, formulation, and reaction chemistry.
Principle: The solubility of a substance in a particular solvent is determined by the intermolecular forces between the solute and solvent molecules. "Like dissolves like" is a general rule, meaning polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of the polar sulfonic acid and amino groups, as well as the nonpolar aromatic ring and methyl group, will influence the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and test tube rack
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Qualitative Solubility in Water and Organic Solvents:
-
Place approximately 10-20 mg of this compound into separate test tubes.
-
Add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.[6]
-
Agitate the tubes vigorously for 1-2 minutes.[6]
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[6]
-
-
pH-Dependent Solubility:
-
To test the solubility in acidic and basic solutions, place 10-20 mg of the compound into two separate test tubes.
-
To one tube, add 1 mL of 5% aqueous HCl. To the other, add 1 mL of 5% aqueous NaOH.[3]
-
Agitate and observe the solubility. Increased solubility in the basic solution is expected due to the deprotonation of the acidic sulfonic acid group.
-
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the sulfonic acid). The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting titration curve.[5][15][16][17] For sulfonic acids, which are strong acids, the pKa value is typically very low.[3][18]
Apparatus:
-
pH meter with a combination pH electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar. The buret is filled with the standardized NaOH solution.
-
Titration: The initial pH of the solution is recorded. The NaOH solution is added in small, precise increments (e.g., 0.1-0.5 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.[15]
-
Data Analysis: The titration is continued past the equivalence point. A graph of pH versus the volume of NaOH added is plotted. The equivalence point is the point of steepest slope (the inflection point). The pKa is the pH at which half of the acid has been neutralized. For a strong acid like a sulfonic acid, the initial pH will be very low, and the titration curve will have a characteristic shape. The pKa can be determined from the half-equivalence point.
Application in Azo Dye Synthesis: A Workflow
A primary application of this compound is as a diazo component in the synthesis of azo dyes. A notable example is its use in the production of C.I. Food Red 17.[2][19] The general workflow for this process involves diazotization of the amino group followed by coupling with a suitable aromatic compound.
Caption: Workflow for the synthesis of an azo dye using this compound.
Experimental Characterization Workflow
A logical workflow for the comprehensive physicochemical characterization of a new batch of this compound is presented below. This ensures the identity, purity, and key properties of the compound are verified.
Caption: A standard workflow for the physicochemical characterization of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Some sources indicate that it may be mutagenic.[20]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. A thorough understanding of these properties is fundamental to its effective and safe use in its various applications, most notably as a key intermediate in the dye industry.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound [dyestuffintermediates.com]
- 3. csub.edu [csub.edu]
- 4. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 6. chem.ws [chem.ws]
- 7. scbt.com [scbt.com]
- 8. This compound | 6471-78-9 | FA17630 [biosynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 6471-78-9 [chemicalbook.com]
- 11. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scribd.com [scribd.com]
- 19. C.I. Food Red 17:1 | C18H13AlN2O8S2 | CID 171390238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 6471-78-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS 6471-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS: 6471-78-9), a key intermediate in the synthesis of azo dyes, notably the widely used food colorant Allura Red AC. This document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis via the sulfonation of p-cresidine, and outlines its primary application in dye manufacturing. Safety and handling information are also included. While direct involvement in signaling pathways or drug development is not prominently documented in publicly available literature, its role as a precursor to a bioactive food additive warrants its consideration in toxicological and metabolic studies.
Chemical and Physical Properties
This compound is an aromatic sulfonic acid. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6471-78-9 | |
| Molecular Formula | C₈H₁₁NO₄S | |
| Molecular Weight | 217.24 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline, 4-Amino-5-methoxy-o-toluenesulfonic acid | |
| Appearance | Grey-white to light beige powder/solid | |
| Melting Point | >205°C (decomposes) | |
| Solubility | Freely soluble in water | |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |
| InChI | InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11,12)/h3-4H,9H2,1-2H3,(H,10,11,12) |
Synthesis
The primary industrial synthesis of this compound involves the sulfonation of p-cresidine (2-methoxy-5-methylaniline).
Experimental Protocol: Sulfonation of p-Cresidine
This protocol is adapted from industrial synthesis patents.
Materials:
-
p-Cresidine (2-methoxy-5-methylaniline)
-
100% Sulfuric Acid (H₂SO₄)
-
Oleum (20-65% SO₃)
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, and dropping funnel
-
Cooling bath (ice-water)
-
Heating mantle or oil bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
Charging the Reactor: In a clean, dry reactor, charge 100 ml of 100% sulfuric acid.
-
Addition of p-Cresidine: While stirring and maintaining the temperature between 20-30°C using a cooling bath, slowly add 137 g (1 mole) of p-cresidine over a period of 30-90 minutes. A thick, light-brown suspension will form.
-
Addition of Oleum: To the suspension, add 440 g of 20% oleum dropwise over one hour. The temperature should be allowed to rise to 60°C, at which point the suspension will become less viscous.
-
Reaction Completion: Heat the reaction mixture and maintain at 80°C for 2 hours to ensure the reaction goes to completion.
-
Precipitation: In a separate large beaker, place 1080 ml of water pre-warmed to 50°C. Add the hot reaction mixture dropwise to the water over one hour with stirring. The product, this compound, will precipitate out. The temperature of the precipitation mixture will rise to approximately 80°C.
-
Isolation and Washing: Cool the suspension to 20°C in an ice bath. Collect the precipitated solid by suction filtration. Wash the filter cake three times with 250 ml of cold water.
-
Drying: Dry the product to a constant weight. The result is a grey-white powder.
Yield: Approximately 91% of the theoretical yield.
Purification
The primary impurity in the synthesized product is unreacted p-cresidine. Purification can be achieved by the following methods:
-
Solvent Extraction: An aqueous solution of the impure sulfonic acid is contacted with a liquid hydrocarbon (e.g., hexane, heptane) to extract the less polar p-cresidine.
-
Resin Extraction: Passing an aqueous solution of the crude product through a column packed with a crosslinked lipophilic porous resin can effectively remove residual p-cresidine.
Application in Azo Dye Synthesis
This compound is a crucial precursor for the synthesis of C.I. Food Red 17, also known as Allura Red AC.
General Experimental Protocol: Synthesis of Allura Red AC
This is a two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of this compound
-
An aqueous solution of this compound is prepared.
-
The solution is acidified with a strong acid, typically hydrochloric acid.
-
The mixture is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Azo Coupling
-
A separate alkaline solution of 6-Hydroxynaphthalene-2-sulfonic acid is prepared.
-
The cold diazonium salt solution from Step 1 is slowly added to the alkaline solution of the coupling agent.
-
The reaction mixture is stirred until the coupling is complete, resulting in the formation of the Allura Red AC dye.
-
The dye is then isolated, typically by salting out with sodium chloride, followed by filtration and drying.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons.
-
¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the methoxy carbon.
-
FTIR: Characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching), the amino group (N-H stretching), the aromatic ring (C=C and C-H stretching), and the ether linkage (C-O stretching).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (217.24 g/mol ) and characteristic fragmentation patterns.
Biological Significance and Toxicology
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways or has been investigated as a drug candidate.
Its primary relevance in a biological context stems from its use in the synthesis of Allura Red AC. Some studies have investigated the metabolism and potential toxicological effects of Allura Red AC, as it can be metabolized by gut microbiota. However, specific studies on the biological activity of the precursor, this compound, are lacking. The compound is noted to be mutagenic in some databases, and appropriate safety precautions should be taken during handling.
Safety and Handling
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diagrams
Caption: Synthesis of Allura Red AC from p-Cresidine.
Caption: Experimental workflow for synthesis and purification.
An In-depth Technical Guide to Cresidine-p-sulfonic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of Cresidine-p-sulfonic acid (also known as 4-amino-5-methoxy-2-methylbenzenesulfonic acid). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information on this compound.
Molecular Structure and Chemical Identity
Cresidine-p-sulfonic acid is an aromatic organic compound that features an aniline ring substituted with methoxy, methyl, and sulfonic acid groups. Its chemical structure is fundamental to its properties and applications, primarily as a key intermediate in the synthesis of various dyes and pigments.
Below is a diagram of the molecular structure of Cresidine-p-sulfonic acid.
Caption: Molecular Structure of Cresidine-p-sulfonic acid.
Physicochemical and Safety Data
A summary of the key quantitative data for Cresidine-p-sulfonic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline | [1] |
| CAS Number | 6471-78-9 | [1] |
| Molecular Formula | C₈H₁₁NO₄S | [1] |
| Molecular Weight | 217.24 g/mol | [1] |
| Appearance | Off-white to light beige powder | [2] |
| Melting Point | >205 °C (decomposes) | [3] |
| Solubility | Freely soluble in water | [2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313 |
Synthesis and Purification
Cresidine-p-sulfonic acid is primarily synthesized through the sulfonation of p-cresidine.[4] The general workflow for its production involves the reaction of p-cresidine with a sulfonating agent, followed by purification to remove unreacted starting material and other impurities.
Synthesis Workflow
The diagram below illustrates the general workflow for the synthesis of Cresidine-p-sulfonic acid.
Caption: General synthesis workflow for Cresidine-p-sulfonic acid.
Experimental Protocols
Purification Protocol (Resin Extraction):
A patented method for the purification of Cresidine-p-sulfonic acid involves the use of a crosslinked lipophilic porous resin to remove residual p-cresidine.[5]
-
Preparation of the Solution: An aqueous solution of impure Cresidine-p-sulfonic acid is prepared. The pH of the solution may be adjusted to enhance the solubility of the sulfonic acid.[5]
-
Resin Treatment: The solution is passed through a column packed with a suitable crosslinked lipophilic porous resin.[5]
-
Elution: The purified Cresidine-p-sulfonic acid is eluted from the column.[5]
-
Analysis: The eluate is analyzed for the presence of residual p-cresidine, typically using High-Performance Liquid Chromatography (HPLC).[5]
Purification Protocol (Solvent Extraction):
Another patented method describes the purification of Cresidine-p-sulfonic acid by liquid-liquid extraction.[6]
-
Dissolution: The impure Cresidine-p-sulfonic acid is dissolved in an aqueous solution.[6]
-
Extraction: The aqueous solution is contacted with a suitable water-immiscible organic solvent (e.g., a liquid hydrocarbon) to extract the less polar p-cresidine impurity into the organic phase.[6]
-
Separation: The aqueous phase containing the purified Cresidine-p-sulfonic acid is separated from the organic phase.[6]
-
Isolation: The purified product can be isolated from the aqueous solution, for example, by precipitation.[6]
Analytical Methodologies
The quality control and analysis of Cresidine-p-sulfonic acid are crucial, particularly to quantify the level of the carcinogenic precursor, p-cresidine.
High-Performance Liquid Chromatography (HPLC) Method:
A reversed-phase ion-pair HPLC method has been developed for the simultaneous determination of Cresidine-p-sulfonic acid and p-cresidine.
-
Column: Kromasil C18
-
Mobile Phase: A mixture of methanol, tetrabutylammonium chloride (10mM), and water (40:43:17, v/v/v)
-
Detection: UV absorption at 287 nm
This method provides a rapid and efficient means for the quantitative analysis of both the final product and the key impurity.
Logical Relationships
The relationship between the starting material and the final product is a direct chemical transformation.
Caption: Transformation of p-Cresidine to Cresidine-p-sulfonic acid.
Spectroscopic Data
Detailed experimental spectroscopic data, such as ¹H NMR and FT-IR spectra, for Cresidine-p-sulfonic acid are not widely available in public databases or literature. Commercial suppliers may provide this information upon request with a purchase. For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra on their own samples.
Conclusion
This technical guide has summarized the core information regarding the molecular structure, properties, synthesis, and analysis of Cresidine-p-sulfonic acid. While a detailed experimental synthesis protocol is not publicly documented, the general synthetic pathway and robust purification and analytical methods are established. The provided data and diagrams offer a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Para Cresidine-O-Sulfonic acid Exporter | Para Cresidine-O-Sulfonic acid Exporting Company | Para Cresidine-O-Sulfonic acid International Distributor [multichemexports.com]
- 3. 6471-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. para-Cresidine - Wikipedia [en.wikipedia.org]
- 5. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 6. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
Technical Guide: Solubility of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS: 6471-78-9), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and presents a comprehensive experimental protocol for researchers to determine precise solubility values in organic solvents of interest.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations. This compound is an organic compound characterized by a sulfonic acid functional group, which imparts strong acidity and is expected to enhance its solubility in polar solvents, particularly water.[1] The presence of an amino and a methoxy group on the benzene ring further influences its polarity and potential for hydrogen bonding.
Data Presentation: Qualitative Solubility
Published data on the quantitative solubility of this compound in a range of organic solvents is scarce. The available information is qualitative and is summarized in the table below.
| Solvent | Temperature | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble | [2] |
| Water | Heated | Slightly Soluble | [2] |
Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility. For precise applications, quantitative determination is essential.
Experimental Protocols: Determining Quantitative Solubility
To empower researchers to obtain precise and reliable solubility data, this section provides a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted gravimetric method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Drying oven or vacuum oven
-
Vortex mixer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values. Collect the clear filtrate in a pre-weighed vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solid.
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent: (mass of dissolved solid / mass of solvent) x 100
-
mg/mL: (mass of dissolved solid in mg) / (volume of filtrate in mL)
-
-
Safety Precautions:
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
References
Technical Guide: Spectral and Application Analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is a synthetic organic compound with the molecular formula C₈H₁₁NO₄S.[1] It serves as a crucial intermediate in the synthesis of various specialty azo dyes, including those used in food products.[2][3] This technical guide provides an in-depth overview of the available spectral data for this compound, outlines relevant experimental protocols, and illustrates its primary application in dye synthesis.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol [1] |
| CAS Number | 6471-78-9[1] |
| Appearance | Light Grey Solid[4] |
| Melting Point | >205°C (decomposes)[5] |
Spectral Data Analysis
A comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the structural elucidation and purity assessment of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of available data and predicted values based on established chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. PubChem provides a ¹³C NMR spectrum for this compound. While detailed peak assignments are not provided in the source, a predicted assignment based on structure-property relationships is presented below.
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~150 | C-OCH₃ |
| ~145 | C-NH₂ |
| ~135 | C-SO₃H |
| ~130 | C-CH₃ |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~56 | -OCH₃ |
| ~18 | -CH₃ |
¹H NMR:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.5 | Singlet | 1H | Aromatic H |
| ~6.5 | Singlet | 1H | Aromatic H |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.2 | Singlet | 3H | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. A definitive experimental IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Symmetric and Asymmetric Stretching (Amine) |
| 3100-3000 | C-H | Aromatic Stretching |
| 2950-2850 | C-H | Aliphatic Stretching (Methyl) |
| 1620-1580 | C=C | Aromatic Ring Stretching |
| 1250-1150 | S=O | Asymmetric Stretching (Sulfonic Acid) |
| 1080-1000 | S=O | Symmetric Stretching (Sulfonic Acid) |
| 1275-1200 | C-O | Asymmetric Stretching (Methoxy) |
| 1075-1020 | C-O | Symmetric Stretching (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a GC-MS entry exists in the PubChem database, the spectrum is not provided. The fragmentation of aromatic sulfonamides under mass spectrometry often involves cleavage of the C-S and S-N bonds.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 217
-
Key Fragments:
-
Loss of SO₃: m/z = 137
-
Loss of SO₃H: m/z = 136
-
Cleavage of the C-S bond can lead to fragments corresponding to the aromatic portion and the sulfonic acid group.
-
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not widely published. The following are generalized procedures based on standard organic chemistry techniques for similar compounds.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).
General Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight and interpret the fragmentation pattern to confirm the structure.
Application in Azo Dye Synthesis
A primary application of this compound is its use as a diazo component in the synthesis of azo dyes. A prominent example is its role in the production of C.I. Food Red 17. The synthesis involves two key steps: diazotization of the amine and subsequent azo coupling with a coupling component.
Synthesis of C.I. Food Red 17
The synthesis of C.I. Food Red 17 involves the diazotization of this compound, followed by coupling with 6-Hydroxynaphthalene-2-sulfonic acid.[2]
Caption: Synthesis pathway of C.I. Food Red 17.
Experimental Workflow for Azo Dye Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis of an azo dye using this compound.
Caption: Experimental workflow for azo dye synthesis.
References
- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [dyestuffintermediates.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6471-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9), also known as p-Cresidinesulfonic acid. This compound is a key intermediate in the synthesis of various organic dyes.[1] This document consolidates its physicochemical properties, spectral data, and available protocols to support research, development, and quality control activities.
Core Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling. The following tables summarize both the computationally predicted (theoretical) and empirically determined (experimental) values for its key properties.
Table 1: Theoretical Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₄S | PubChem |
| Molecular Weight | 217.24 g/mol | PubChem |
| pKa | -1.09 ± 0.50 | ChemicalBook |
| Density | 1.403 ± 0.06 g/cm³ | ChemicalBook |
| Boiling Point | 398.51 °C (at 101325 Pa) | ChemicalBook |
| Water Solubility | 6.208 g/L at 25°C | ChemicalBook |
| LogP | -1.45 (at 25°C) | ChemicalBook |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid, Light Grey | ChemicalBook |
| Melting Point | >205°C (decomposes) | ChemicalBook |
| Water Solubility | Slightly soluble in water (heated) | ChemicalBook |
| Solubility in other solvents | Slightly soluble in DMSO (heated) | ChemicalBook |
Spectral Analysis
Spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Spectral data for the ¹³C NMR of this compound is available through public databases such as PubChem. This data provides insight into the carbon framework of the molecule.
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which can be used for its identification and to determine its fragmentation patterns.
Experimental Protocols
Synthesis of p-Cresidinesulfonic acid
The synthesis of p-cresidinesulfonic acid is typically achieved through the sulfonation of p-cresidine. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring. A general laboratory-scale procedure can be inferred from standard organic chemistry techniques for sulfonation of aromatic amines.
Workflow for the Synthesis of p-Cresidinesulfonic Acid
Caption: A generalized workflow for the synthesis and purification of p-Cresidinesulfonic acid.
Purification of p-Cresidinesulfonic Acid
Patented methods for the purification of p-cresidinesulfonic acid focus on removing residual p-cresidine, which is critical when the product is intended for use in food-grade materials.[2][3] Two primary methods are described:
-
Resin Extraction: An aqueous solution of the impure p-cresidinesulfonic acid is passed through a column containing a crosslinked lipophilic porous resin. This process effectively reduces the concentration of p-cresidine.[2]
-
Solvent Extraction: An aqueous solution of the impure acid is contacted with a liquid hydrocarbon (C5 to C18) to extract the p-cresidine impurity.[3]
Workflow for Purification of p-Cresidinesulfonic Acid
Caption: Two primary methods for the purification of p-Cresidinesulfonic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Its primary documented application is as a chemical intermediate.[1] Further research would be required to elucidate any potential pharmacological or toxicological effects and their underlying mechanisms.
Applications
The principal application of this compound is in the chemical industry as a precursor for the synthesis of various azo dyes.[4] Azo dyes are a large class of organic compounds characterized by the presence of one or more azo groups (-N=N-) and are widely used for coloring textiles, leather, and food.
Logical Relationship in Azo Dye Synthesis
Caption: The role of this compound in the synthesis of azo dyes.
Conclusion
This technical guide provides a consolidated resource on the theoretical and experimental properties of this compound. While substantial data exists for its physicochemical characteristics and its role as a dye intermediate, further research is needed to explore its potential biological activities and to develop detailed, publicly available experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable starting point for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Cresidinesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 3. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of azo dyes. While the precise moment of its discovery is not pinpointed in readily available literature, its history is intrinsically linked to the expansion of the synthetic dye industry in the late 19th and early 20th centuries. This document details its chemical and physical properties, outlines its primary synthetic routes with detailed experimental protocols, and discusses its significant role in the production of commercially important colorants, most notably Allura Red AC (FD&C Red No. 40).
Introduction
This compound, also widely known as p-Cresidinesulfonic acid, is an aromatic organic compound of significant industrial importance. Its molecular structure, featuring amino, methoxy, methyl, and sulfonic acid functional groups, makes it a versatile precursor in organic synthesis. This guide will explore the known history, synthesis, and key applications of this compound, providing researchers and professionals in drug development and chemical synthesis with a detailed resource.
Discovery and History
The exact date of discovery and the identity of the first chemist to synthesize this compound are not well-documented in historical records. However, its emergence is rooted in the burgeoning field of synthetic dye chemistry that flourished from the mid-19th century onwards. The development of synthetic dyes from coal tar derivatives led to the synthesis of a vast array of new aromatic compounds.
It is a synthetic organic chemical derived from toluidine[1]. The history of this compound is most prominently tied to its use as a crucial intermediate in the production of food, drug, and cosmetic colorants. Its application in the synthesis of specialty dyes for food products underscores its historical and ongoing commercial relevance[1].
A significant milestone in the history of this compound is its role in the synthesis of Allura Red AC (FD&C Red No. 40). Allura Red AC was developed in 1971 by the Allied Chemical Corporation and is manufactured by the azo coupling of diazotized this compound with 6-hydroxy-2-naphthalenesulfonic acid. This places the industrial-scale synthesis and purification of this compound firmly in the mid to late 20th century, though its initial laboratory synthesis likely predates this by several decades.
Patents from the latter half of the 20th century detail methods for the purification of cresidine sulfonic acid, highlighting the need for high-purity starting materials in the production of food-grade dyes.
Physicochemical Properties
This compound is a multifaceted compound with distinct physical and chemical characteristics. In its solid state, it exists as a zwitterion, with the acidic sulfonic acid group and the basic amino group being ionized.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline, 4-Amino-5-methoxy-o-toluenesulfonic acid |
| CAS Number | 6471-78-9 |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| Appearance | Off-white to grayish powder |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the sulfonation of p-cresidine (2-methoxy-5-methylaniline). p-Cresidine itself is synthesized from 4-chlorotoluene through a multi-step process.
Synthesis of p-Cresidine from 4-Chlorotoluene
The synthesis of the precursor, p-cresidine, is a three-step process:
-
Nitration of 4-chlorotoluene: 4-chlorotoluene is nitrated to yield 4-chloro-3-nitrotoluene.
-
Methoxylation: The chloro group is substituted with a methoxy group to form 4-methoxy-2-nitrotoluene.
-
Reduction: The nitro group is reduced to an amino group to yield p-cresidine.
Experimental Protocol: Synthesis of p-Cresidine
-
Step 1: Nitration of 4-chlorotoluene
-
In a cooled, stirred reactor, slowly add 4-chlorotoluene to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-nitrotoluene.
-
-
Step 2: Methoxylation of 4-chloro-3-nitrotoluene
-
Dissolve 4-chloro-3-nitrotoluene in methanol in a pressure vessel.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture under pressure for several hours.
-
After cooling, neutralize the mixture and remove the methanol under reduced pressure.
-
Extract the product, 4-methoxy-2-nitrotoluene, with an organic solvent.
-
-
Step 3: Reduction of 4-methoxy-2-nitrotoluene
-
Dissolve 4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol.
-
Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Heat the reaction mixture under reflux for several hours.
-
Filter the reaction mixture to remove the catalyst or iron sludge.
-
Concentrate the filtrate to obtain p-cresidine. Purify further by distillation or recrystallization.
-
Sulfonation of p-Cresidine
The final step is the sulfonation of p-cresidine to produce this compound.
Experimental Protocol: Sulfonation of p-Cresidine
-
Materials: p-cresidine, oleum (fuming sulfuric acid).
-
Procedure:
-
In a glass-lined reactor equipped with a stirrer and cooling system, carefully add p-cresidine to oleum (e.g., 20% SO₃) at a controlled rate, maintaining the temperature below 30°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 40-50°C) to ensure complete sulfonation.
-
The reaction mixture is then carefully quenched by adding it to ice water.
-
The precipitated this compound is collected by filtration.
-
The crude product is washed with cold water to remove excess sulfuric acid.
-
Further purification can be achieved by recrystallization from hot water or by dissolving the product in a basic solution and re-precipitating it with acid.
-
Industrial Applications and Significance
The primary industrial application of this compound is as a diazo component in the synthesis of azo dyes. Its most notable application is in the production of Allura Red AC (FD&C Red No. 40), a widely used red food dye.
Synthesis of Allura Red AC
The synthesis of Allura Red AC involves the diazotization of this compound, followed by an azo coupling reaction with 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt).
Experimental Protocol: Synthesis of Allura Red AC
-
Step 1: Diazotization of this compound
-
Dissolve this compound in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
-
Step 2: Azo Coupling
-
In a separate vessel, dissolve 6-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component.
-
Maintain the pH of the reaction mixture in the alkaline range to facilitate the coupling reaction.
-
Stir the mixture for several hours, allowing the temperature to rise gradually to room temperature.
-
The Allura Red AC dye precipitates from the solution.
-
The dye is then isolated by filtration, washed, and dried.
-
Visualizations
Synthesis Pathway of p-Cresidine
Caption: Synthesis pathway of p-Cresidine from 4-Chlorotoluene.
Synthesis of this compound
Caption: Sulfonation of p-Cresidine.
Synthesis of Allura Red AC
Caption: Synthesis of Allura Red AC.
Conclusion
This compound is a compound with a rich, albeit not precisely documented, history tied to the advancement of synthetic chemistry. Its synthesis from readily available industrial starting materials and its crucial role as an intermediate in the production of widely used azo dyes like Allura Red AC highlight its continued importance. The detailed synthetic protocols and physicochemical data provided in this guide offer a valuable resource for chemists and researchers in related fields. Further historical research into early 20th-century chemical literature may yet uncover the specific origins of this industrially significant molecule.
References
4-Amino-5-methoxy-2-methylbenzenesulfonic acid literature review
An In-depth Technical Guide to 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Properties
This compound, also known as p-Cresidinesulfonic acid, is an organic compound with the CAS number 6471-78-9.[1][2] It features amino, methoxy, and sulfonic acid functional groups attached to a toluene backbone.[2] The presence of the sulfonic acid group confers strong acidic properties and enhances its water solubility.[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The compound is a solid at room temperature and is slightly soluble in water and DMSO upon heating.[1] It is important to store it in a dark, inert atmosphere at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6471-78-9 | [1][3] |
| Molecular Formula | C₈H₁₁NO₄S | [1][4] |
| Molecular Weight | 217.24 g/mol | [1][4] |
| Appearance | Light Grey Solid | [3] |
| Melting Point | >205°C (decomposition) | [5] |
| Solubility | DMSO (Slightly, Heated), Water (Slightly, Heated) | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Spectral Data
While specific spectral data is not extensively available in the public domain, it is known that analytical techniques such as NMR, HPLC, LC-MS, and UPLC are used for its characterization.[6] PubChem lists computed 13C NMR and GC-MS data.[1]
Synthesis
The primary synthesis route for this compound is the sulfonation of p-cresidine (2-methoxy-5-methylaniline).[7][8]
Synthesis Workflow
The synthesis process involves the reaction of p-cresidine with oleum (fuming sulfuric acid).[7] This process is initiated by the formation of the p-cresidine sulfate salt, which then rearranges to form the final product, p-cresidinesulfonic acid.[8]
Experimental Protocol: Sulfonation of p-Cresidine
Applications
The primary application of this compound is as an intermediate in the synthesis of a variety of dyes.[2]
Dye Synthesis
It is a key precursor for several commercially important dyes, particularly azo dyes.[4] A notable application is in the production of Allura Red AC (FD&C Red No. 40), a widely used red food coloring.[7] Other dyes synthesized from this intermediate include:
-
C.I. Food Red 17
-
C.I. Food Red 17:1
-
C.I. Pigment Red 273
-
C.I. Pigment Red 56
-
C.I. Direct Red 257[4]
The synthesis of these dyes typically involves the diazotization of this compound, followed by coupling with a suitable aromatic compound.
Analytical Reagent
This compound has also been utilized as an additive to analytical reagents to enhance their sensitivity.[10] Its sodium salt, which is water-soluble, is employed for this purpose and is also used in the validation of analytical methods.[10]
Biological Activity and Toxicology
The toxicological profile of this compound is not extensively studied. However, there are some indications of its potential biological effects.
Mutagenicity
The compound is often cited as being mutagenic.[5] This is a significant consideration, particularly as its precursor, p-cresidine, is "reasonably anticipated to be a human carcinogen" based on animal studies.[11] However, a study on the mutagenicity of various dyes and their metabolites found that "cresidine salt" was not mutagenic in the Salmonella-mammalian microsome mutagenicity test.[12][13] This suggests that the sulfonic acid derivative may have a different toxicological profile than the parent amine, although further research is required for a conclusive assessment.
Hazard Information
Safety data indicates that this compound can be harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14]
The logical relationship for assessing the potential toxicity of this compound is outlined in the diagram below.
Conclusion
This compound is a valuable chemical intermediate with well-established applications in the dye industry. Its synthesis from p-cresidine is a key industrial process. While there are concerns about its potential mutagenicity, stemming from its carcinogenic precursor, at least one study has indicated a lack of mutagenic activity for its salt form in a specific assay. Further research into its toxicological profile and potential biological activities is warranted to fully understand its safety and explore any potential applications in medicinal chemistry.
References
- 1. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [dyestuffintermediates.com]
- 5. This compound | 6471-78-9 [chemicalbook.com]
- 6. 6471-78-9|this compound|BLD Pharm [bldpharm.com]
- 7. para-Cresidine - Wikipedia [en.wikipedia.org]
- 8. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 9. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 10. This compound | 6471-78-9 | FA17630 [biosynth.com]
- 11. p-Cresidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mutagenicity testing of some commonly used dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
In-Depth Technical Guide: Safety and Handling of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.
Chemical Identification and Properties
This compound is an organic compound used as an intermediate in the synthesis of azo dyes.[1][2] It is also utilized as an additive to analytical reagents to enhance their sensitivity.[3]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 6471-78-9[4] |
| Molecular Formula | C8H11NO4S[4] |
| Molecular Weight | 217.24 g/mol [4] |
| Synonyms | Cresidine-p-sulfonic acid, 4-Amino-5-methoxy-2-toluenesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline[3] |
| Physical and Chemical Properties | Value |
| Appearance | Light grey solid |
| Melting Point | >205°C (decomposition)[1] |
| Storage Temperature | Room temperature, under inert atmosphere[4] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS).[4] The primary hazards are related to irritation and acute toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Quantitative toxicity data, such as LD50 and LC50 values, are not publicly available. The GHS classification is based on available data.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
Caption: Required Personal Protective Equipment (PPE) for handling.
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and ensure personnel safety.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store in an inert atmosphere.[4]
-
Store away from incompatible materials and foodstuff containers.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: First aid procedures for different exposure routes.
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]
Accidental Release Measures
In the case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.
Caption: Step-by-step protocol for spill cleanup.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Limitations of Available Data
It is important to note that for this compound, there is a lack of publicly available data in the following areas:
-
Quantitative Toxicity: Specific LD50 (oral, dermal) and LC50 (inhalation) values have not been determined or published in readily accessible databases. The hazard classification is based on qualitative assessments.
-
Experimental Protocols: Detailed experimental protocols for safety and handling assessments are not available in the public domain. The information provided is based on standard chemical safety guidelines.
-
Signaling Pathways: As a chemical intermediate, this compound is not typically studied for its effects on biological signaling pathways, and no such data was found.
This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment for any new experimental procedure. Always refer to the most current Safety Data Sheet (SDS) for this chemical.
References
Methodological & Application
Application Notes: Synthesis of Azo Dyes Using 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is a vital aromatic amine intermediate in the synthesis of a variety of azo dyes. Its chemical structure, featuring an amino group for diazotization, a sulfonic acid group for water solubility, and methoxy and methyl groups that influence the final color, makes it a versatile precursor for producing vibrant and functional colorants. This document provides detailed application notes and experimental protocols for the synthesis of several commercially significant dyes using this intermediate. The primary reaction pathway involves the diazotization of this compound, followed by an azo coupling reaction with a suitable coupling component.
Key Applications
Azo dyes derived from this compound find extensive applications in various industries:
-
Food Colorants: C.I. Food Red 17 (Allura Red AC) is a widely used red dye in food and beverages.
-
Pigments: C.I. Pigment Red 56 and C.I. Pigment Red 273 are used in paints, inks, and plastics.
-
Textile Dyes: C.I. Direct Red 257 is utilized for dyeing paper and textiles.
The synthesis of these dyes relies on the fundamental principles of diazotization and azo coupling, which are detailed in the subsequent protocols.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component (e.g., a naphthol or an aromatic amine derivative). This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.
Data Presentation
| Dye Name | C.I. Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Reaction Conditions |
| Allura Red AC | Food Red 17 | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₈H₁₄N₂Na₂O₈S₂ | 496.42 | Diazotization at 0-5°C, followed by coupling. |
| Allura Red AC Lake | Food Red 17:1 | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₈H₁₃AlN₂O₈S₂ | Not specified | Laking of Food Red 17 with aluminum salt. |
| Pigment Red 56 | Pigment Red 56 | 3-Hydroxy-2-naphthoic acid | C₁₉H₁₆N₂O₇S | 460.4 (as acid) | Diazotization at 5°C, coupling at 10°C, followed by laking with a barium salt. |
| Pigment Red 273 | Pigment Red 273 | 6-Hydroxynaphthalene-2-sulfonic acid | C₁₈H₁₆N₂O₈S₂ | 452.46 | Diazotization followed by coupling and conversion to the calcium salt.[1] |
| Direct Red 257 | Direct Red 257 | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | C₄₅H₅₂N₈Na₂O₁₇S₄ | 1151.18 | Diazotization of 2 moles of the amine followed by coupling.[2] |
Experimental Protocols
Protocol 1: Synthesis of C.I. Pigment Red 56
This protocol provides a detailed method for the synthesis of C.I. Pigment Red 56.
Materials:
-
This compound (96 kg)
-
Water (1760 L, plus additional for dilutions and washing)
-
Sodium carbonate (soda ash) (27 kg + 26.5 kg + 80 kg)
-
Sodium nitrite (30.5 kg)
-
Hydrochloric acid (230 L)
-
Ice
-
3-Hydroxy-2-naphthoic acid (2,3-acid) (92.5 kg)
-
Sodium chloride (1200-1500 kg + 176 kg)
-
Barium salt (e.g., Barium chloride, amount to ensure excess)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 96 kg of this compound in 1760 L of water, adding 27 kg of sodium carbonate to aid dissolution.
-
Prepare a solution of 30.5 kg of sodium nitrite in a separate container.
-
In a diazotization vessel, prepare a solution of 230 L of hydrochloric acid in 1540 L of water.
-
Cool the hydrochloric acid solution to 5°C using ice.
-
Slowly add the sodium nitrite solution to the cold hydrochloric acid solution over 45 minutes, maintaining the temperature at 5°C with the addition of ice. The final volume will be approximately 3650 L.
-
-
Preparation of Coupling Component Solution:
-
In a separate vessel, dissolve 92.5 kg of 3-Hydroxy-2-naphthoic acid in 1100 L of water by adding 26.5 kg of sodium carbonate. Heat to 80°C to achieve a neutral solution.
-
Dilute the solution with 2200 L of cold water.
-
Add a solution of 80 kg of sodium carbonate dissolved in 650 L of water.
-
Cool the final coupling component solution to 10°C. The final volume will be approximately 3250 L.
-
-
Azo Coupling:
-
Add the prepared diazonium salt solution to the coupling component solution over 20 minutes with vigorous stirring. The final volume will be approximately 7500 L.
-
Allow the reaction to proceed, and on the following day, heat the mixture to 50°C.
-
Slowly add 1200-1500 kg of sodium chloride and stir for 1 hour.
-
Filter the precipitate using a press filter to obtain a filter cake (approximately 440-480 kg).
-
-
Purification and Laking:
-
Resuspend the filter cake in 1800 L of water and stir overnight.
-
The next day, adjust the volume to 6600 L.
-
Prepare a solution of 176 kg of sodium chloride in 660 L of water and add it to the slurry.
-
Heat the mixture to boiling with stirring. The initial yellow-brown color will gradually turn red. Continue heating for 1 hour.
-
Cool the mixture and stir for 30 minutes.
-
Filter the product and wash with water.
-
Treat the product with a barium salt solution to ensure complete laking.
-
Dry the final pigment at 50-60°C to obtain approximately 240 kg of C.I. Pigment Red 56.
-
Protocol 2: General Synthesis of C.I. Food Red 17 (Allura Red AC)
This protocol provides a general procedure for the synthesis of C.I. Food Red 17. Specific quantities may need to be optimized.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
Ice
-
6-Hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt)
-
Sodium hydroxide
-
Sodium chloride
Procedure:
-
Diazotization:
-
Suspend this compound in water and add hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for a period to ensure complete diazotization. The completion can be checked with starch-iodide paper (detects excess nitrous acid).
-
-
Azo Coupling:
-
In a separate vessel, dissolve 6-Hydroxy-2-naphthalenesulfonic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring to ensure complete coupling. The formation of the red dye will be observed.
-
-
Isolation:
-
Salt out the dye by adding sodium chloride to the reaction mixture.
-
Filter the precipitated dye and wash it with a saturated sodium chloride solution.
-
Dry the product.
-
Protocol 3: General Synthesis of C.I. Pigment Red 273
This protocol outlines the general synthesis of C.I. Pigment Red 273.
Procedure:
The synthesis follows the same procedure as for C.I. Food Red 17 (Protocol 2) for the diazotization and coupling steps.[1] After the coupling reaction, the resulting dye is converted to its calcium salt.
-
Laking:
-
To the solution of the synthesized dye, add a solution of a calcium salt (e.g., calcium chloride).
-
Stir the mixture to allow for the formation of the insoluble calcium salt of the dye.
-
Filter the precipitated pigment, wash with water, and dry.
-
Protocol 4: General Synthesis of C.I. Direct Red 257
This protocol describes the general synthesis of C.I. Direct Red 257. Note that this synthesis requires a 2:1 molar ratio of the diazonium salt to the coupling component.
Procedure:
-
Diazotization:
-
Prepare the diazonium salt of this compound as described in Protocol 2, using two molar equivalents of the amine for every one molar equivalent of the coupling component.
-
-
Azo Coupling:
-
In a separate vessel, dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an alkaline aqueous solution.
-
Cool the solution to the appropriate coupling temperature.
-
Slowly add the diazonium salt solution to the solution of the coupling component with efficient stirring.
-
Control the pH of the reaction mixture as needed to facilitate the coupling reaction.
-
After the coupling is complete, the dye can be isolated by salting out, followed by filtration and drying.[2]
-
References
Application of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Analogs in Pharmaceutical Intermediates: A Case Study on the Synthesis of Amisulpride
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Abstract
While 4-Amino-5-methoxy-2-methylbenzenesulfonic acid is a well-known intermediate in the synthesis of azo and specialty food dyes, its direct application in the manufacturing of pharmaceutical intermediates is not extensively documented in publicly available literature. However, structurally similar compounds are pivotal in the synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed application note on a close structural analog, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which is a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This case study serves as an illustrative example of how substituted aminobenzenesulfonic acid derivatives can be utilized in pharmaceutical development.
Introduction
This compound (CAS 6471-78-9) is an organic compound featuring amino, methoxy, methyl, and sulfonic acid functional groups attached to a benzene ring.[1][2] Its chemical properties, such as its nucleophilicity and water solubility, make it a versatile reagent in organic synthesis, particularly in the dye industry.[1] While its direct role in pharmaceuticals is not prominent, the core structural motif is present in various pharmaceutically active compounds.
This note will focus on the synthesis and application of a closely related intermediate, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, in the production of Amisulpride. Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia. The synthesis of this intermediate highlights the chemical transformations relevant to this class of compounds.
Case Study: Synthesis of Amisulpride Intermediate
The synthesis of Amisulpride involves the preparation of the key intermediate, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid. This intermediate is then coupled with 2-(aminomethyl)-1-ethylpyrrolidine to yield the final API.
Logical Relationship of Synthesis
Caption: Logical workflow for the synthesis of Amisulpride from a common starting material, highlighting the formation of the key intermediate.
Experimental Protocols
1. Synthesis of Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate
This step involves the conversion of methyl 4-amino-2-methoxybenzoate to its thiocyanato derivative.
-
Materials: Methyl 4-amino-2-methoxybenzoate, Potassium thiocyanate, Bromine.
-
Procedure:
-
Dissolve methyl 4-amino-2-methoxybenzoate in a suitable solvent.
-
React with potassium thiocyanate and bromine to introduce the thiocyanato group at the 5-position.[3]
-
2. Synthesis of Methyl 4-amino-5-ethylthio-2-methoxybenzoate
This protocol describes the ethylation of the thiocyanato intermediate.
-
Materials: Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate, Bromoethane, Potassium hydroxide.
-
Procedure:
-
The thiocyanato derivative is subjected to ethylation using bromoethane in the presence of a base like potassium hydroxide.[3]
-
3. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid (Key Intermediate)
This is a critical step involving oxidation of the thioether to a sulfone.
-
Materials: Methyl 4-amino-5-ethylthio-2-methoxybenzoate, Hydrogen peroxide, Sodium tungstate or Ammonium molybdate (catalyst).
-
Procedure:
Quantitative Data Summary
| Step | Reactants | Product | Yield | Purity | Reference |
| Synthesis of Amisulpride from Intermediate | 4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonylbenzoic acid | Amisulpride | 74.8% | 99.6% | [5] |
| Synthesis of Amisulpride from Intermediate | 4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonylbenzoic acid | Amisulpride | 76% | 99.7% | [5] |
| Overall Synthesis of the Intermediate | 4-amino-2-hydroxybenzoic acid | 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid | 24.5% | - | [3] |
Mechanism of Action of Amisulpride: A Simplified Signaling Pathway
Amisulpride functions as a selective antagonist of dopamine D2 and D3 receptors in the brain. This antagonism is believed to be the primary mechanism for its antipsychotic effects.
Caption: Simplified signaling pathway of Amisulpride's antagonism of dopamine D2/D3 receptors.
Conclusion
While this compound is predominantly utilized in the dye industry, its structural analogs are of significant interest in pharmaceutical synthesis. The synthesis of the Amisulpride intermediate, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, demonstrates the importance of this class of substituted benzene derivatives as building blocks for complex APIs. The methodologies and workflows presented can be adapted by researchers and scientists in drug discovery and development for the synthesis of novel therapeutic agents. Further research into the direct application of this compound in pharmaceutical contexts may reveal new synthetic pathways and applications.
References
- 1. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 5. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Diazotization of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the diazotization of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key reaction in the synthesis of various azo dyes and other organic intermediates. The resulting diazonium salt is a versatile precursor for a wide range of chemical transformations.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is of significant importance in organic synthesis, particularly in the dye industry. This compound, also known as cresidine-p-sulfonic acid, is an important intermediate used in the production of various colorants.[1][2][3] The diazotization of this compound proceeds by treating an acidic aqueous solution of the amine with a solution of sodium nitrite at a low temperature to form the corresponding diazonium salt. This diazonium salt can then be used in subsequent coupling reactions to produce azo compounds.[4][5][6]
Reaction Principle
The diazotization reaction is typically carried out in an acidic medium. The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The primary aromatic amine then reacts with the nitrous acid to form the diazonium salt. The reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures, necessitating cooling throughout the process, typically between 0-5 °C.[7][8] The presence of the sulfonic acid group in the starting material aids in its solubility in the aqueous reaction medium.[8]
Experimental Protocol
A general procedure for the diazotization of an aromatic amine involves dissolving the amine in an acidic solution, cooling the solution, and then slowly adding a solution of sodium nitrite.[4][7] The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[9]
Materials and Reagents
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Urea (optional, to quench excess nitrous acid)
-
Starch-iodide paper
-
Distilled water
-
Ice
Procedure
-
Preparation of the Amine Solution: In a beaker, create a suspension of one molar equivalent of this compound in distilled water.
-
Slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid while stirring. The mixture may be gently warmed to facilitate dissolution.[9]
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[5]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution.[7] Maintain vigorous stirring and ensure the temperature remains between 0-5 °C throughout the addition.[8]
-
Monitoring the Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath.[7] Test for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
(Optional) Quenching Excess Nitrous Acid: If there is a significant excess of nitrous acid, a small amount of urea can be added until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting diazonium salt solution is typically used immediately in subsequent coupling reactions without isolation.[8]
Quantitative Data Summary
The following table summarizes typical molar ratios and reaction conditions for the diazotization of aromatic amines, which can be adapted for this compound.
| Parameter | Value | Reference |
| Molar Ratio of Amine:HCl | 1 : 2.5 - 3.0 | [5] |
| Molar Ratio of Amine:NaNO₂ | 1 : 1.05 - 1.1 | [5] |
| Reaction Temperature | 0 - 5 °C | [7][8] |
| Reaction Time | 15 - 30 minutes (post-addition) | [7] |
Experimental Workflow Diagram
Caption: Diazotization Experimental Workflow.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound | 6471-78-9 | FA17630 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Coupling Reactions Involving 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the coupling reactions of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of various azo compounds. This document outlines the fundamental diazotization and azo coupling reactions, provides specific protocols for the synthesis of commercially significant dyes, and discusses the biological implications of the resulting products.
Introduction
This compound, also known as p-Cresidinesulfonic acid, is an aromatic sulfonic acid widely utilized in the chemical industry as a precursor for the synthesis of azo dyes and pigments.[1][2] Its chemical structure, featuring an amino group, a methoxy group, a methyl group, and a sulfonic acid group, makes it a versatile diazo component in azo coupling reactions.[3] The sulfonic acid moiety imparts water solubility to the resulting dyes, a desirable characteristic for many applications.[4]
The primary reaction of this compound is its conversion to a diazonium salt, which is then reacted with a suitable coupling component to form a stable azo compound.[2] These azo compounds have found applications as colorants in food, cosmetics, textiles, and printing inks.[5] Furthermore, the biological activity of these azo dyes is of significant interest to researchers in drug development and toxicology, as their metabolism can lead to the formation of aromatic amines with potential physiological effects.[1][6]
Reaction Principle: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7][8]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), resulting in a highly conjugated system responsible for the color of the dye.[8]
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Diazonium salts in their dry, solid form can be explosive. Therefore, they should be prepared in solution and used immediately without isolation.[7]
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.
General Protocol for the Diazotization of this compound
This protocol describes the formation of the diazonium salt solution, which serves as the common intermediate for the subsequent coupling reactions.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting solution contains the 4-sulfo-5-methoxy-2-methylbenzenediazonium chloride and should be used immediately in the next step.
Synthesis of C.I. Food Red 17 (Allura Red AC)
This protocol details the coupling of diazotized this compound with 6-Hydroxynaphthalene-2-sulfonic acid.
Materials:
-
Diazonium salt solution from section 3.1
-
6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
Procedure:
-
In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline solution of the coupling component.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the dropwise addition of a sodium hydroxide solution as needed.
-
A red precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the dye by adding sodium chloride to "salt out" the product, followed by vacuum filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Dry the product in a vacuum oven at a low temperature.
Synthesis of C.I. Pigment Red 56
This protocol outlines the coupling of diazotized this compound with 3-Hydroxy-2-naphthoic acid.[2]
Materials:
-
Diazonium salt solution from section 3.1
-
3-Hydroxy-2-naphthoic acid (BONA)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂) or Barium chloride (BaCl₂) for laking (optional, for pigment formation)
Procedure:
-
In a separate beaker, dissolve 3-Hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain the pH in the alkaline range. A red precipitate will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
For the preparation of the pigment, a process called "laking" is often employed. This involves the addition of a solution of a metal salt, such as calcium chloride or barium chloride, to the dye solution to precipitate the insoluble metal salt of the dye.
-
Heat the mixture to facilitate the laking process.
-
Filter the hot suspension, wash the pigment with hot water, and dry.
Data Presentation
The following tables summarize key physicochemical properties of the starting material and the resulting azo dyes. Note that specific reaction yields can vary depending on the precise experimental conditions and scale.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6471-78-9 | [2] |
| Molecular Formula | C₈H₁₁NO₄S | [2] |
| Molecular Weight | 217.24 g/mol | [2] |
| Appearance | Light grey solid | [8] |
| Melting Point | >205 °C (decomposes) | [8] |
Table 2: Properties and Synthesis Data for Azo Dyes
| Product Name | C.I. Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Color | Reported Yield |
| Allura Red AC | Food Red 17 | 6-Hydroxynaphthalene-2-sulfonic acid | C₁₈H₁₄N₂Na₂O₈S₂ | 496.42 | Yellowish-red to red | Not specified |
| - | Pigment Red 56 | 3-Hydroxy-2-naphthoic acid | C₁₉H₁₅N₂O₆S⁻ (anion) | Varies with cation | Red | Not specified |
Note: Quantitative yields for these specific industrial processes are not consistently reported in publicly available literature. Yields are highly dependent on optimized process parameters.
Biological Activity and Signaling Pathways
Azo dyes are generally considered biologically active, primarily due to their metabolism in the body. The azo bond can be cleaved by azoreductases present in the intestinal microbiota and the liver, leading to the formation of aromatic amines.[1][6] These metabolites can have toxicological implications, including potential carcinogenicity.[6]
Allura Red AC (Food Red 17) and Cellular Signaling
Recent studies have shed light on the specific biological effects of Allura Red AC. Chronic exposure has been shown to increase susceptibility to experimental colitis in animal models.[1][3][9] The proposed mechanism involves the modulation of intestinal serotonin (5-HT) levels.[1][3][9] Furthermore, Allura Red AC has been demonstrated to activate the Myosin Light Chain Kinase (MLCK) signaling pathway, which can lead to an impairment of the intestinal epithelial barrier function.[1][10]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of azo dyes from this compound.
References
- 1. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5843220A - Process for the preparation of a pigment composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DD298256A5 - PROCESS FOR THE PREPARATION OF C.I. PIGMENT RED 57: 1 - Google Patents [patents.google.com]
- 6. CN106634040A - Preparation method of red pigment - Google Patents [patents.google.com]
- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Detection of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid is a key intermediate in the synthesis of various organic compounds, including a range of azo dyes.[1][2] Its detection and quantification are crucial for monitoring reaction progress, assessing the purity of final products, and ensuring the absence of residual starting materials. This document provides a detailed application note and protocol for the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for such compounds. The provided methods are based on established principles for the analysis of aromatic sulfonic acids and aromatic amines and should be considered a starting point for method development and validation.[3][4]
Analytical Methods Overview
Several analytical techniques can be employed for the detection of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is a standard approach. Ion-pair chromatography can also be utilized to improve retention and peak shape.[3][5]
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC-MS offers higher resolution, faster analysis times, and greater sensitivity and selectivity compared to traditional HPLC. This is particularly useful for complex matrices or when trace-level detection is required.[6]
-
Capillary Electrophoresis (CE): CE is an alternative separation technique that can be effective for charged species like sulfonic acids.
This document will focus on a detailed protocol for a reversed-phase HPLC method with UV detection.
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed HPLC method for the analysis of this compound. This method is a general guideline and may require optimization for specific applications and sample matrices.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a polar compound, will have a relatively low retention time. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile and water.
-
Formic acid (or other suitable buffer components like ammonium acetate).
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in HPLC grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC grade acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 230-280 nm) |
4. Sample Preparation
The sample preparation will depend on the matrix.
-
For pure substance analysis: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
For analysis in a reaction mixture or final product: A suitable extraction or dilution step may be necessary. For example, a solid sample could be extracted with a solvent mixture, centrifuged, and the supernatant filtered before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
6. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance parameters that should be determined during method validation. The values provided are illustrative and need to be established experimentally.
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Signaling Pathways and Logical Relationships
While this compound is primarily an industrial chemical and not directly involved in biological signaling pathways, a logical diagram can illustrate its role as a precursor in dye synthesis.
Caption: Role as a dye intermediate.
References
4-Amino-5-methoxy-2-methylbenzenesulfonic acid as a sulfonating agent in organic reactions
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-cresidinesulfonic acid, is a versatile aromatic organic compound. While its structure, containing a sulfonic acid group, might suggest its use as a sulfonating agent, its primary and well-documented application in organic synthesis is as a diazo component in the formation of azo dyes. Its molecular structure, featuring an amino group, a methoxy group, a methyl group, and a sulfonic acid group, makes it a valuable precursor for creating highly colored and functionalized molecules.
These application notes provide a detailed overview of the use of this compound as a key building block in the synthesis of azo dyes, with a specific focus on the preparation of the widely used food colorant, Allura Red AC (FD&C Red No. 40).
Core Application: Synthesis of Azo Dyes
The most significant application of this compound is in the synthesis of monoazo dyes. The general process involves a two-step reaction:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite.
-
Azo Coupling: The resulting diazonium salt, which is a reactive electrophile, is then reacted with a coupling agent, an electron-rich aromatic compound such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which links the two aromatic rings and forms the chromophore responsible for the dye's color.
A prominent example of this application is the industrial synthesis of Allura Red AC.[1][2][3] In this process, diazotized this compound is coupled with 6-hydroxy-2-naphthalenesulfonic acid (also known as Schaeffer's salt).[1]
Experimental Protocols
Synthesis of Allura Red AC (FD&C Red No. 40)
This protocol describes the synthesis of Allura Red AC from this compound.
Reaction Scheme:
Step 1: Diazotization of this compound Step 2: Azo coupling with 6-hydroxy-2-naphthalenesulfonic acid
Materials:
-
This compound (p-cresidinesulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
Part 1: Diazotization of this compound
-
In a beaker, prepare a solution of this compound in dilute hydrochloric acid. The exact molar quantities should be calculated based on the desired scale of the reaction. A typical starting point is to use a 2.5 to 3 molar excess of hydrochloric acid relative to the amine.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. A slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite should be used.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the amine hydrochloride. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved and persists for at least 10 minutes.
-
The resulting cold solution contains the diazonium salt of this compound and should be used immediately in the next step.
Part 2: Azo Coupling
-
In a separate, larger beaker, dissolve an equimolar amount of 6-hydroxy-2-naphthalenesulfonic acid in a dilute aqueous solution of sodium hydroxide. The solution should be alkaline to facilitate the coupling reaction.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold, stirred solution of the coupling agent.
-
A brightly colored red precipitate of Allura Red AC should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
The pH of the solution should be monitored and maintained in the alkaline range (pH 8-10) by the dropwise addition of a sodium hydroxide solution if necessary.
Part 3: Isolation and Purification
-
Collect the precipitated Allura Red AC by vacuum filtration.
-
Wash the solid product on the filter with a cold, saturated sodium chloride solution to help remove unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from hot water.
-
Dry the purified Allura Red AC in an oven at a temperature below 100 °C.
Quantitative Data:
The following table summarizes typical reaction parameters for the synthesis of Allura Red AC. Please note that the yield can vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [1] |
| Reactant 2 | 6-hydroxy-2-naphthalenesulfonic acid | [1] |
| Diazotizing Agent | Sodium nitrite in hydrochloric acid | General Protocol |
| Reaction Temperature | 0-5 °C | General Protocol |
| pH for Coupling | 8-10 (Alkaline) | General Protocol |
| Theoretical Yield | Dependent on starting material quantities | - |
| Purity of Product (as total coloring matters) | Not less than 85% | JECFA |
Visualizations
Experimental Workflow for Allura Red AC Synthesis
Caption: Workflow for the synthesis of Allura Red AC.
Reaction Mechanism: Diazotization and Azo Coupling
Caption: Generalized mechanism for azo dye synthesis.
Conclusion
This compound is a crucial intermediate in the synthesis of azo dyes, rather than a sulfonating agent itself. Its primary utility lies in its ability to be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors. The synthesis of Allura Red AC serves as a prime example of its industrial importance. The protocols and mechanisms outlined in these notes provide a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development who may utilize this compound as a versatile building block for the creation of complex organic molecules.
References
- 1. imbarex.com [imbarex.com]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid and its Application in Azo Dye Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals.[1][2] The synthesis involves the sulfonation of 2-methoxy-5-methylaniline. Additionally, a representative protocol for the subsequent use of the synthesized compound in the preparation of an azo dye is presented, demonstrating its utility as a diazo component. The protocols include step-by-step methodologies, safety precautions, and characterization techniques. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a diagram.
Introduction
This compound, also known as p-Cresidinesulfonic acid, is an aromatic organic compound containing amino, methoxy, methyl, and sulfonic acid functional groups.[1][3] These functional groups impart unique chemical properties that make it a valuable precursor in the synthesis of specialty dyes, including those used in food products.[3] The presence of the sulfonic acid group enhances water solubility, while the amino group can be readily diazotized and coupled with other aromatic systems to form chromophoric azo compounds.[1][4] This application note provides a comprehensive guide for the laboratory-scale synthesis and subsequent utilization of this versatile intermediate.
Physicochemical Data
| Property | 2-Methoxy-5-methylaniline (Reactant) | This compound (Product) |
| IUPAC Name | 2-Methoxy-5-methylaniline | This compound |
| Synonyms | p-Cresidine | p-Cresidinesulfonic acid, 2-Methoxy-5-methyl-4-sulfoaniline |
| CAS Number | 120-71-8 | 6471-78-9[5] |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO₄S[1] |
| Molecular Weight | 137.18 g/mol | 217.24 g/mol [5] |
| Appearance | Brown crystalline solid | Gray-white powder |
| Melting Point | 51-53 °C | >300 °C (decomposes) |
| Solubility | Slightly soluble in water | Soluble in water |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from a patented method for the sulfonation of 2-methoxy-5-methylaniline.[6]
Materials:
-
2-Methoxy-5-methylaniline (137 g, 1 mol)
-
100% Sulfuric acid (260 ml)
-
Ice
-
Deionized water
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer and a dropping funnel. Place the flask in an ice bath to cool.
-
Addition of Reactant: Carefully add 260 ml of 100% sulfuric acid to the cooled flask. While stirring, slowly add 137 g (1 mol) of 2-methoxy-5-methylaniline to the sulfuric acid over a period of 30 minutes. Maintain the temperature below 20 °C during the addition using the ice bath.
-
Sulfonation Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C using a heating mantle. Maintain this temperature and continue stirring for 13 hours.
-
Precipitation: After 13 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of 716 g of ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A gray precipitate of this compound will form.
-
Isolation and Washing: Cool the suspension in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 700 ml of cold deionized water to remove any residual acid.
-
Drying: Dry the isolated product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Characterization: The final product can be characterized by:
-
Melting Point: Determine the melting or decomposition point.
-
FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., -SO₃H, -NH₂, -OCH₃).
-
¹H NMR Spectroscopy: To confirm the aromatic substitution pattern.
-
Expected Yield: Approximately 180 g (83% of theoretical yield).[6]
Part 2: Application in Azo Dye Synthesis
This protocol outlines a general procedure for the diazotization of the synthesized this compound and subsequent coupling with a coupling agent (e.g., 6-Hydroxynaphthalene-2-sulfonic acid) to form an azo dye.[4]
Materials:
-
This compound (21.7 g, 0.1 mol)
-
Sodium nitrite (7.6 g, 0.11 mol)
-
Hydrochloric acid (concentrated, 30 ml)
-
6-Hydroxynaphthalene-2-sulfonic acid (22.4 g, 0.1 mol)
-
Sodium hydroxide
-
Deionized water
-
Ice
-
Beakers
-
Stirring plate and stir bar
Procedure:
-
Diazotization:
-
Dissolve 21.7 g (0.1 mol) of this compound in 200 ml of water and 30 ml of concentrated hydrochloric acid in a 500 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 40 ml of water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 1 L beaker, dissolve 22.4 g (0.1 mol) of 6-Hydroxynaphthalene-2-sulfonic acid in 200 ml of water containing enough sodium hydroxide to achieve a pH of 8-9.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a pH of 8-9 (add sodium hydroxide solution as needed) for 2-3 hours to allow for complete coupling. The formation of the azo dye will be indicated by a color change.
-
-
Isolation of the Azo Dye:
-
Precipitate the dye by adding sodium chloride to the reaction mixture ("salting out").
-
Collect the solid dye by vacuum filtration and wash with a saturated sodium chloride solution.
-
Dry the dye in an oven at 80-90 °C.
-
-
Characterization:
-
UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye.
-
Purity: Can be assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis and application of the target compound.
Caption: Simplified reaction pathway for the sulfonation of 2-methoxy-5-methylaniline.
References
- 1. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Cresidinesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. This compound [dyestuffintermediates.com]
- 5. This compound | 6471-78-9 | FA17630 [biosynth.com]
- 6. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-cresidinesulfonic acid, and its derivatives are important intermediates in the synthesis of various specialty chemicals, including dyes, pigments, and pharmaceuticals.[1] Notably, derivatives such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid are key precursors in the production of the antipsychotic drug amisulpride. The synthesis of these compounds on a large scale requires robust and well-defined protocols to ensure high yield and purity. These application notes provide detailed experimental protocols for the synthesis of this compound and its derivatives, supported by quantitative data and visual representations of the synthetic pathways and workflows.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-5-methylaniline (p-cresidine) | US Patent 4,166,069 |
| Reagents | 100% Sulfuric acid, 20% Oleum | US Patent 4,166,069 |
| Molar Ratio (p-cresidine:H₂SO₄:SO₃) | 1 : ~1.85 : ~1.1 | Calculated from patent data |
| Reaction Temperature | 20-30°C (initial), rising to 60-65°C | US Patent 4,166,069 |
| Reaction Time | ~3-4 hours | US Patent 4,166,069 |
| Precipitation | Addition to water at 50°C | US Patent 4,166,069 |
| Isolation | Filtration and washing with water | US Patent 4,166,069 |
| Product Appearance | Grey-white powder | US Patent 4,166,069 |
Table 2: Synthesis of a 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid derivative
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-4-acetaminomethyl benzoate | CN103304453A |
| Reagents | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate, Hydrochloric acid | CN103304453A |
| Molar Ratio (Step 1) | 1 : 5-8 (Substrate:Chlorosulfonic acid) | CN103304453A |
| Molar Ratio (Step 2) | 1 : 4-6 : 2-3 (Intermediate:Na₂SO₃:Diethyl sulfate) | CN103304453A |
| Reaction Time (Step 1) | 6-9 hours | CN103304453A |
| Reaction Time (Step 2) | 6-9 hours (reflux) | CN103304453A |
| Total Yield | Up to 75% | CN103304453A |
| Purity | Up to 99.5% | CN103304453A |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is based on the methodology described in US Patent 4,166,069.
Materials:
-
2-Methoxy-5-methylaniline (p-cresidine)
-
100% Sulfuric acid
-
20% Oleum (sulfuric acid containing 20% free SO₃)
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel
-
Cooling system (ice bath or chiller)
-
Receiving vessel for precipitation
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Initial Charge: In a jacketed glass reactor, charge 100 ml of 100% sulfuric acid.
-
Addition of Starting Material: While stirring and maintaining the temperature between 20°C and 30°C by cooling, slowly add 137 g (1 mole) of 2-methoxy-5-methylaniline over a period of 30 to 90 minutes. A thick, light brown suspension will form.
-
Sulfonation: To the suspension, add 440 g of 20% oleum dropwise over the course of one hour. The temperature of the reaction mixture is allowed to rise to 60°C, at which point the suspension should become less viscous.
-
Reaction Completion: Maintain the reaction mixture at 60°C to 65°C with stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Precipitation: In a separate vessel, prepare 1,080 ml of water and warm it to 50°C. Add the sulfonation mixture dropwise to the warm water over one hour. The product, this compound, will precipitate out. The temperature of the suspension will rise to approximately 80°C.
-
Isolation and Washing: Cool the suspension to 20°C using an ice bath. Filter the precipitated product. Wash the filter cake three times with 250 ml of water.
-
Drying: Dry the resulting grey-white powder in a drying oven at an appropriate temperature.
Protocol 2: Synthesis of p-Cresidine (Precursor to this compound)
The synthesis of p-cresidine can be achieved through a multi-step process starting from p-chlorotoluene. This involves nitration, methoxylation, and reduction.
-
Nitration of p-Chlorotoluene: p-Chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrotoluene.
-
Methoxylation: The resulting 4-chloro-3-nitrotoluene is treated with a methoxide source, such as sodium methoxide, to replace the chlorine atom with a methoxy group, yielding 4-methoxy-2-nitrotoluene.
-
Reduction: The nitro group of 4-methoxy-2-nitrotoluene is then reduced to an amine to give p-cresidine (2-methoxy-5-methylaniline). This reduction can be carried out using various methods, such as catalytic hydrogenation or reduction with iron in acidic medium.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for the Sulfonation of p-Cresidine
Caption: Experimental workflow for the sulfonation of p-cresidine.
Application Notes
-
Purity of Starting Materials: The purity of the starting 2-methoxy-5-methylaniline (p-cresidine) is critical. Impurities in the starting material can lead to the formation of undesired side products, which may be difficult to remove from the final product.
-
Temperature Control: Strict temperature control during the addition of p-cresidine and oleum is essential to prevent runaway reactions and minimize the formation of byproducts.
-
Agitation: Efficient agitation is necessary throughout the reaction to ensure proper mixing and heat transfer, especially when the reaction mixture is a thick suspension.
-
Purification of the Final Product: For applications requiring high purity, such as in the manufacturing of food dyes or pharmaceuticals, the crude this compound may require further purification. Methods described in the literature include recrystallization or treatment with adsorbents to remove residual starting materials and other impurities.
-
Safety Precautions: Concentrated sulfuric acid and oleum are highly corrosive and reactive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, must be worn. The reaction should be carried out in a well-ventilated area, preferably in a fume hood. The addition of the sulfonation mixture to water is highly exothermic and should be done carefully to control the temperature and prevent splashing.
References
Application Notes and Protocols: Synthesis of Food Colorant from 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
Abstract:
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the food colorant C.I. Food Red 17 (Allura Red AC) utilizing 4-Amino-5-methoxy-2-methylbenzenesulfonic acid as a key precursor. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, dye synthesis, and drug development. The provided protocols are based on established principles of diazotization and azo coupling reactions.
Introduction
This compound, also known as p-Cresidinesulfonic acid, is a pivotal intermediate in the manufacturing of various azo dyes.[1] Its molecular structure, featuring an amino group, a methoxy group, and a sulfonic acid group on a toluene backbone, makes it a versatile building block for creating colorants with specific properties. One of its most significant applications is in the synthesis of C.I. Food Red 17 (Allura Red AC), a widely used red food dye.[1][2][3][4][5]
The synthesis of Food Red 17 from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid), to form the final azo dye.[1][2][6]
These notes will provide a detailed experimental protocol for this synthesis, along with information on the properties of the resulting dye and methods for its analysis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 6471-78-9 | C₈H₁₁NO₄S | 217.24 | Starting material (diazo component) |
| 6-Hydroxynaphthalene-2-sulfonic acid (sodium salt) | 135-76-2 | C₁₀H₇NaO₄S | 246.21 | Coupling component |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | For in-situ generation of nitrous acid |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | To form the acidic medium for diazotization |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | To dissolve the coupling component |
| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | For salting out the product |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Optional, for buffering the coupling reaction |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | Solvent |
| Ice | - | H₂O | 18.02 | For temperature control |
Experimental Protocols
Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Procedure:
-
In a 250 mL beaker, suspend 21.72 g (0.1 mol) of this compound in 100 mL of water.
-
Add 25 mL of concentrated hydrochloric acid and stir the mixture until the amine is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.
Azo Coupling Reaction
This protocol details the coupling of the diazonium salt with 6-Hydroxynaphthalene-2-sulfonic acid to synthesize C.I. Food Red 17.
Procedure:
-
In a 500 mL beaker, dissolve 24.62 g (0.1 mol) of 6-Hydroxynaphthalene-2-sulfonic acid (sodium salt) in 150 mL of water containing 8 g (0.2 mol) of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A deep red precipitate of the azo dye will form.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
The pH of the solution should be maintained slightly alkaline (pH 8-9) during the coupling, which can be adjusted with a sodium hydroxide solution if necessary.
Isolation and Purification of C.I. Food Red 17
Procedure:
-
After the coupling reaction is complete, "salt out" the dye by adding sodium chloride (approximately 15-20% w/v) to the reaction mixture and stirring for 30 minutes.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold saturated sodium chloride solution to remove unreacted starting materials and by-products.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
For further purification, the crude dye can be recrystallized from a water/ethanol mixture.
Data Presentation
The following table summarizes the key properties of the synthesized food colorant, C.I. Food Red 17 (Allura Red AC).
| Parameter | Value | Reference |
| Common Name | Allura Red AC, Food Red 17 | [1][4] |
| C.I. Name | C.I. 16035 | [1] |
| CAS Number | 25956-17-6 | [1] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [1][4] |
| Molecular Weight | 496.42 g/mol | [1][4] |
| Appearance | Dark red powder or granules | [1] |
| Solubility | Soluble in water, slightly soluble in ethanol | [1] |
| Maximum Absorption (λmax) | ~504 nm in water | [4][5] |
| Acceptable Daily Intake (ADI) | 0-7 mg/kg body weight | [4][5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of C.I. Food Red 17.
Caption: Workflow for the synthesis of C.I. Food Red 17.
Logical Relationship of Reaction Steps
This diagram outlines the logical progression of the chemical transformations.
Caption: Logical steps in the synthesis of an azo dye.
Application Notes
-
Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.
-
pH Control: The azo coupling reaction is pH-dependent. The coupling with naphthols is typically carried out under slightly alkaline conditions to activate the coupling component.
-
Impurity Profile: A potential impurity in the synthesis of Food Red 17 is 4,4′-(Diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid) (CSAT). This can form if the diazonium salt couples with the undiazotized starting amine. Careful control of stoichiometry and reaction conditions can minimize its formation.
-
Analytical Methods: The purity of the synthesized dye and the presence of any impurities can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) with a photodiode array detector. This allows for the quantification of the main colorant and any subsidiary colors or unreacted intermediates.
-
Safety Precautions: Diazonium salts in their solid, dry state can be explosive. Therefore, they are typically generated and used in situ in an aqueous solution. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of C.I. Food Red 17 from this compound is a classic example of azo dye chemistry. The protocols provided herein offer a robust method for the laboratory-scale preparation of this important food colorant. By carefully controlling the reaction parameters, researchers can achieve a high yield and purity of the final product. The application notes highlight critical aspects of the synthesis and analysis, providing a comprehensive guide for scientists in this field.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. acs.org [acs.org]
- 4. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 5. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [dyestuffintermediates.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and product purity.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to enhance the success of your synthesis.
| Observation | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete sulfonation reaction. | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration at the recommended temperature to allow for complete conversion.[1] - Optimize Sulfonating Agent Concentration: The concentration of oleum is critical. Too high a concentration of free SO₃ can sometimes slow down the reaction.[2][3] Adjust the oleum strength or the ratio of sulfuric acid to oleum.[1][4] - Ensure Anhydrous Conditions: Water can consume the sulfonating agent. Use anhydrous sulfuric acid and protect the reaction from atmospheric moisture. |
| Product loss during work-up. | - Controlled Precipitation: The product is precipitated by adding the reaction mixture to water. This step should be done carefully, controlling the temperature to ensure complete precipitation and to obtain an easily filterable solid.[1] - Thorough Washing: Wash the filtered product adequately to remove impurities, but avoid excessive washing which can lead to product loss. | |
| Dark-colored or Tarry Product | Charring or oxidation of the starting material or product. | - Strict Temperature Control: The sulfonation of aromatic amines is exothermic. Maintain the reaction temperature within the recommended range (e.g., 60-70°C when using oleum) to prevent side reactions.[1] Use an ice bath for initial mixing and careful heating during the reaction. - Gradual Reagent Addition: Add the p-cresidine to the sulfuric acid slowly and in portions to manage the initial exotherm.[1] |
| Presence of Unreacted Starting Material (p-Cresidine) | Insufficient sulfonating agent or incomplete reaction. | - Verify Molar Ratios: Ensure the correct molar ratio of the sulfonating agent (sulfuric acid/oleum) to p-cresidine is used.[1][4] - Increase Reaction Temperature/Time: If the reaction is proceeding slowly, a modest increase in temperature or a longer reaction time might be necessary. Monitor the reaction progress to avoid decomposition.[1] |
| Formation of Isomeric Byproducts | Unfavorable reaction conditions leading to sulfonation at other positions. | - Temperature Control: The regioselectivity of sulfonation can be temperature-dependent. Adhering to the specified temperature profile is crucial for favoring the desired isomer.[1] While the desired product is generally favored, deviations in temperature can lead to other isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the sulfonation of 2-Methoxy-5-methylaniline (also known as p-cresidine) using a sulfonating agent such as concentrated sulfuric acid or oleum (fuming sulfuric acid).[1][5]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for several reasons. Firstly, the reaction is exothermic, and excessive temperatures can lead to charring and the formation of unwanted byproducts, reducing the yield and purity of the final product. Secondly, the regioselectivity of the sulfonation can be influenced by temperature, and maintaining the optimal temperature ensures the formation of the desired 4-sulfonic acid isomer.[1]
Q3: What is the role of oleum in the reaction?
A3: Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The free SO₃ in oleum is a very strong electrophile, which facilitates the sulfonation of the aromatic ring of p-cresidine. The concentration of SO₃ in the oleum can affect the reaction rate and should be chosen carefully.[2][3]
Q4: How can I purify the final product to remove unreacted p-cresidine?
A4: Unreacted p-cresidine is a common impurity. Purification can be achieved by dissolving the crude product in an aqueous alkaline solution and then treating it with a purification agent. One method involves passing the aqueous solution through a column containing a lipophilic porous resin, which will adsorb the residual p-cresidine.[6] Another approach is liquid-liquid extraction of the aqueous solution with a suitable organic solvent to remove the non-polar p-cresidine.[7]
Q5: Is the sulfonation reaction reversible?
A5: Yes, aromatic sulfonation is a reversible reaction. The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid.[8] To maximize the yield, it is important to use a concentrated sulfonating agent and to remove any water formed during the reaction.
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound.
Method 1: Sulfonation using a Mixture of Sulfuric Acid and Oleum
This method is adapted from a patented procedure and is suitable for achieving a good yield of the desired product.[1]
Materials:
-
2-Methoxy-5-methylaniline (p-cresidine)
-
Concentrated Sulfuric Acid (100%)
-
Oleum (20% free SO₃)
-
Water
-
Ice
Equipment:
-
Reaction flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Initial Mixing: In a reaction flask, place 100 ml of 100% sulfuric acid. Cool the flask in an ice bath.
-
Addition of p-Cresidine: While stirring and maintaining the temperature between 20-30°C, slowly add 137 g (1 mole) of 2-methoxy-5-methylaniline. A thick, light-brown suspension will form.
-
Addition of Oleum: Over the course of one hour, add 440 g of 20% oleum dropwise to the suspension. Allow the temperature to rise to 60°C during the addition, which will cause the suspension to become thinner.
-
Reaction: Once the oleum addition is complete, a nearly clear, dark red solution should form. Heat the reaction mixture to 65°C and stir for an additional 2 hours at 60-65°C.
-
Precipitation: In a separate beaker, prepare 1,080 ml of water pre-heated to 50°C. Over one hour, carefully add the reaction mixture to the hot water. The sulfonic acid product will precipitate, and the temperature will rise to about 80°C.
-
Isolation: Cool the resulting suspension to 20°C using an ice bath.
-
Filtration and Washing: Collect the precipitated product by filtration. Wash the filter cake with cold water and dry to obtain this compound.
Method 2: Sulfonation using Sulfuric Acid
This alternative procedure utilizes concentrated sulfuric acid as the sulfonating agent.[4]
Materials:
-
2-Methoxy-5-methylaniline (p-cresidine) or its acylated derivative
-
Concentrated Sulfuric Acid (96-100%)
-
Water
Equipment:
-
Reaction flask with a stirrer and thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, combine 1 mole of 2-methoxy-5-methylaniline with 4 to 5 moles of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to a temperature between 100-110°C.
-
Reaction Time: Maintain the reaction at this temperature with stirring until the reaction is complete. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into water to precipitate the product.
-
Isolation: Isolate the precipitated this compound by filtration, wash with water, and dry.
Data Presentation
Table 1: Summary of Reaction Parameters for Sulfonation of p-Cresidine
| Parameter | Method 1 (H₂SO₄/Oleum) | Method 2 (H₂SO₄) |
| Starting Material | 2-Methoxy-5-methylaniline | 2-Methoxy-5-methylaniline (or acylated) |
| Sulfonating Agent | 100% H₂SO₄ and 20% Oleum | 96-100% H₂SO₄ |
| Molar Ratio (Sulfonating Agent:Amine) | Approx. 5-6:1 (total H₂SO₄ equivalent) | 4-5:1 |
| Reaction Temperature | 60-65°C | 100-110°C |
| Reaction Time | ~2 hours after oleum addition | Varies (monitor for completion) |
| Work-up | Precipitation in hot water | Precipitation in water |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid - Google Patents [patents.google.com]
- 2. CA2002640A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 3. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 4. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 5. para-Cresidine - Wikipedia [en.wikipedia.org]
- 6. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 7. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS 6471-78-9).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent even at low temperatures.- Insufficient cooling or precipitation time.- Use of an excessive amount of solvent. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (e.g., water with a co-solvent) might be necessary.- Ensure the solution is cooled slowly to room temperature and then chilled in an ice bath for at least an hour.- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product Fails to Crystallize | - The solution is not supersaturated.- Presence of impurities that inhibit crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal of pure product.- If the product "oils out," try scratching the inside of the flask with a glass rod at the liquid-air interface.- Consider a pre-purification step like activated carbon treatment to remove impurities. |
| Discolored Product After Purification | - Presence of colored impurities from the synthesis.- Oxidation of the amino group. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it out before cooling.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Separation in Ion-Exchange Chromatography | - Incorrect pH of the mobile phase.- Inappropriate choice of ion-exchange resin.- Improper salt gradient for elution. | - Adjust the pH of the buffer. For this amphoteric molecule, the pH will determine its net charge.- Since the sulfonic acid group is strongly acidic, a strong anion exchanger (SAX) is generally suitable.- Optimize the salt gradient (e.g., NaCl or ammonium acetate) for elution. A shallower gradient may improve resolution. |
| Inconsistent HPLC Purity Results | - Poor peak shape due to interactions with the stationary phase.- Co-elution of impurities. | - For reversed-phase HPLC, use a mobile phase with a suitable pH to ensure the ionization state of the molecule is consistent. An acidic mobile phase (e.g., with formic or acetic acid) is common for sulfonic acids.- Adjust the mobile phase composition (e.g., acetonitrile/water ratio) or gradient to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound and related sulfonated aromatic amines are recrystallization and ion-exchange chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on available data, this compound is slightly soluble in heated water and heated DMSO.[1] Therefore, water is a good initial solvent to try for recrystallization. If the solubility is too low, a co-solvent like ethanol or isopropanol can be added to the hot aqueous solution to increase solubility.
Q3: My crude product is highly colored. How can I remove the color?
A3: Colored impurities, often byproducts from the sulfonation or preceding synthetic steps, can typically be removed by treating a hot solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities and is then removed by hot filtration before the crystallization step.
Q4: What type of ion-exchange resin should I use?
A4: this compound has a strongly acidic sulfonic acid group and a weakly basic amino group. To purify this compound, a strong anion exchange (SAX) resin is often a suitable choice. The sulfonic acid group will be deprotonated over a wide pH range and will bind to the positively charged resin.
Q5: How can I monitor the purity of my product during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic or phosphoric acid is a good starting point for analysis.[2]
Experimental Protocols
Recrystallization Protocol
This is a general protocol and may require optimization.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to near boiling while stirring.
-
Co-solvent Addition (if necessary): If the compound does not fully dissolve in boiling water, add a co-solvent (e.g., isopropanol or ethanol) dropwise to the hot solution until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Ion-Exchange Chromatography Protocol
This is a general protocol and requires optimization.
-
Resin Selection and Preparation: Choose a suitable strong anion exchange (SAX) resin. Prepare a column with the resin and equilibrate it with a low ionic strength buffer at a pH where the target molecule is negatively charged.
-
Sample Preparation: Dissolve the crude product in the equilibration buffer.
-
Loading: Apply the dissolved sample to the top of the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the resin using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis, diafiltration, or reversed-phase chromatography.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₁NO₄S | PubChem |
| Molecular Weight | 217.24 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Slightly soluble in heated DMSO and heated water | ChemicalBook[1] |
| Purity (Typical after Recrystallization) | >98% | General knowledge |
| Purity (Typical after Ion-Exchange) | >99% | General knowledge |
Visualizations
References
common impurities in 4-Amino-5-methoxy-2-methylbenzenesulfonic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. The information provided is intended to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurity is the unreacted starting material, p-cresidine (2-methoxy-5-methylaniline). Other potential impurities arising from the sulfonation process include isomeric sulfonic acids, sulfone byproducts, and residual sulfuric acid.
Q2: How can I detect the presence of p-cresidine and other impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying p-cresidine and other impurities. A reverse-phase HPLC method can be employed for this analysis.
Q3: What is the initial step I should take if I suspect my product is impure?
A3: An initial purity assessment by HPLC is recommended. If significant impurities are detected, consult the troubleshooting guides below for appropriate purification strategies based on the identified impurity.
Q4: Are there any safety precautions I should be aware of when handling this compound and its impurities?
A4: Yes. This compound and its precursor, p-cresidine, should be handled with care. p-Cresidine is a suspected carcinogen. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Material (p-Cresidine)
Symptoms:
-
Discoloration of the final product (often a pink or brownish hue).
-
Additional peaks in the HPLC chromatogram corresponding to p-cresidine.
-
Oily or sticky solid product.
Root Cause:
-
Incomplete sulfonation reaction.
-
Inefficient initial purification to remove the starting material.
Solutions:
-
Solvent Extraction: This method is effective for removing the less polar p-cresidine from the highly polar sulfonic acid product.
-
Adsorption Chromatography: Utilizes a lipophilic porous resin to selectively adsorb the p-cresidine impurity.
Issue 2: Isomeric Impurities
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio (m/z) in LC-MS analysis.
-
Broad or shouldered peaks in the HPLC chromatogram.
-
Difficulty in achieving a sharp melting point.
Root Cause:
-
Sulfonation at positions other than the desired C4 position on the p-cresidine ring. The directing effects of the amino and methoxy groups primarily favor sulfonation at the position para to the amino group. However, minor ortho substitution can occur.
Solutions:
-
Fractional Crystallization: Differences in the solubility of isomeric sulfonic acids can be exploited to separate them through careful, repeated crystallization.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or other chromatographic techniques may be necessary to isolate the desired isomer.
Issue 3: Formation of Sulfone Byproducts
Symptoms:
-
Presence of higher molecular weight impurities in the mass spectrum.
-
Reduced yield of the desired sulfonic acid.
Root Cause:
-
Reaction of the desired product with another molecule of the starting material under harsh sulfonation conditions (e.g., high temperature or high concentration of sulfur trioxide).
Solutions:
-
Recrystallization: Sulfones are generally less polar than the corresponding sulfonic acids, allowing for their removal through recrystallization from a suitable solvent system.
-
Reaction Optimization: To prevent sulfone formation, it is crucial to control the reaction temperature and the stoichiometry of the sulfonating agent.
Data Presentation
Table 1: Comparison of Purification Methods for p-Cresidine Removal
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of the nonpolar p-cresidine into an organic solvent. | >99% | Simple, scalable. | Requires large volumes of organic solvents. |
| Resin Adsorption | Selective adsorption of p-cresidine onto a lipophilic resin. | >99.5% | High selectivity, can achieve very low impurity levels. | Requires specialized resin, may need column chromatography setup. |
Experimental Protocols
Protocol 1: Removal of p-Cresidine by Solvent Extraction
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water to form an aqueous solution.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a non-polar organic solvent such as hexane.
-
Mixing: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The aqueous layer contains the purified product, while the organic layer contains the p-cresidine impurity.
-
Collection: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the aqueous layer with fresh hexane two more times to ensure complete removal of p-cresidine.
-
Isolation: The purified this compound can be isolated from the aqueous solution by evaporation of the water or by precipitation through the addition of a suitable anti-solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent for recrystallization is water, due to the high polarity and solubility of the sulfonic acid at elevated temperatures.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of hot deionized water. Stir and heat the mixture until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 3: Purification by Ion-Exchange Chromatography
-
Resin Selection: A strong anion exchange (SAX) resin is suitable for binding the negatively charged sulfonate group.
-
Column Packing and Equilibration: Pack a chromatography column with the selected SAX resin. Equilibrate the column by washing with a low ionic strength buffer at a pH where the sulfonic acid is deprotonated (e.g., a phosphate buffer at pH 7).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound by applying a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by changing the pH of the eluting buffer to protonate the sulfonic acid group.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the fractions containing the pure product.
-
Desalting: Combine the pure fractions and remove the salt by dialysis or a suitable desalting column. Isolate the final product by lyophilization or evaporation.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
challenges in the sulfonation step of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sulfonation step in the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the production of various dyes and pigments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent industrial method is the direct sulfonation of p-Cresidine (2-Methoxy-5-methylaniline) using a sulfonating agent such as oleum (fuming sulfuric acid).[1][2] This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.
Q2: What are the primary challenges encountered during the sulfonation of p-Cresidine?
The main challenges include:
-
Incomplete reaction: Leaving residual unreacted p-Cresidine, which is a critical impurity.[3][4]
-
Side reactions: Formation of undesired isomers or polysulfonated byproducts, which can reduce the yield and complicate purification.
-
Product isolation and purification: Effectively separating the desired sulfonic acid from the reaction mixture and residual starting material.
Q3: Why is the presence of residual p-Cresidine a significant concern?
Residual p-Cresidine is highly undesirable, particularly when the final product is used in the manufacturing of materials for food contact, such as certain food dyes.[3][4] Regulatory standards often require extremely low levels of this starting material in the final product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Below is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The sulfonation of p-Cresidine requires specific temperature control. Ensure the reaction is carried out at a sufficiently high temperature (typically 90-130°C) for an adequate duration to drive the reaction to completion.[5] However, excessively high temperatures can lead to degradation.
-
Concentration of Sulfonating Agent: The strength and amount of the sulfonating agent are crucial. Using oleum with a specific SO₃ concentration or a mixture of sulfuric acid and oleum is common.[4][5] Insufficient sulfonating agent will result in an incomplete reaction.
-
-
Side Reactions:
-
Formation of Isomers: While the desired product is the 4-sulfonic acid, there is a possibility of forming other isomers. The reaction conditions, particularly temperature, can influence the isomeric distribution. In the case of p-Cresidine, the substitution is expected to be directed by the activating amino and methoxy groups.
-
Polysulfonation: Using a large excess of the sulfonating agent or prolonged reaction times at high temperatures can lead to the introduction of more than one sulfonic acid group on the aromatic ring.[1] To mitigate this, carefully control the stoichiometry of the sulfonating agent.
-
-
Product Degradation:
-
Harsh reaction conditions, especially excessively high temperatures, can lead to the degradation of the starting material and the product. Monitor the reaction for any significant color changes that might indicate decomposition.
-
Issue 2: High Levels of Residual p-Cresidine Impurity
Question: My final product is contaminated with a significant amount of unreacted p-Cresidine. How can I minimize its presence?
Answer: The presence of unreacted starting material is a common issue. Here are some strategies to address this:
-
Reaction Optimization:
-
Molar Ratio of Reactants: Ensure an appropriate molar excess of the sulfonating agent is used to drive the reaction towards completion. Patents suggest a molar ratio of sulfuric acid to p-Cresidine of about 3:1 to 8:1 when used in conjunction with oleum.[5]
-
Reaction Conditions: As mentioned for improving yield, optimizing the reaction temperature and time is critical for maximizing the conversion of p-Cresidine.
-
-
Purification Techniques:
-
Precipitation and Washing: After the reaction, the product is typically precipitated by adding the reaction mixture to water.[5] Thoroughly washing the precipitate with dilute acid can help remove some of the unreacted p-Cresidine.[3]
-
Resin Extraction: For very high purity requirements, passing an aqueous solution of the product through a column containing a crosslinked lipophilic porous resin can effectively remove residual p-Cresidine to parts-per-billion (ppb) levels.[3]
-
Solvent Extraction: Liquid-liquid extraction of an aqueous solution of the product with a suitable organic solvent (e.g., hexane) can also be employed to remove the less polar p-Cresidine impurity.[4]
-
Data Presentation
Table 1: Reported Reaction Conditions and Yield for the Sulfonation of p-Cresidine
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-5-methylaniline (p-Cresidine) | [4] |
| Sulfonating Agent | Sulfuric Acid (100%) and Oleum (65% SO₃) | [4] |
| Molar Ratio (p-Cresidine:H₂SO₄:SO₃) | Approx. 1 : 2.1 : 1.1 | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 2 hours | [4] |
| Reported Yield | 90% | [4] |
Experimental Protocols
Key Experiment: Sulfonation of p-Cresidine
This protocol is based on a procedure described in a patent for the synthesis of this compound.[4]
Materials:
-
2-Methoxy-5-methylaniline (p-Cresidine)
-
Sulfuric Acid (100%)
-
Oleum (65% SO₃)
-
Water
-
Ice
Procedure:
-
In a suitable reactor, carefully add 200 ml of 100% sulfuric acid.
-
With stirring, gradually add 137 g (1 mole) of 2-methoxy-5-methylaniline over a period of 1.5 hours. The temperature should be maintained, allowing it to rise to, but not exceed, 50°C.
-
Over the next 30 minutes, add 136 g of 65% oleum dropwise. The temperature of the reaction mixture is allowed to increase to 80°C during this addition.
-
Maintain the reaction mixture at 80°C for 2 hours with continuous stirring.
-
After the reaction is complete, carefully pour the reaction mixture into 630 g of water that has been pre-heated to 50°C. A grey precipitate of the product will form, and the temperature will rise to approximately 80°C.
-
Cool the suspension to 20°C using an ice bath.
-
Filter the precipitate and wash the filter cake three times with 250 ml of water each time.
-
The resulting product is a grey-white powder.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low product yield in the sulfonation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. para-Cresidine - Wikipedia [en.wikipedia.org]
- 3. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 4. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Coupling Reactions of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the coupling of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the coupling reaction of this compound?
A1: The overall process consists of two critical stages: the diazotization of this compound to form the corresponding diazonium salt, and the subsequent azo coupling of this salt with a suitable coupling partner (e.g., a phenol or an aromatic amine). Both stages are highly sensitive to reaction conditions.
Q2: Why is temperature control so crucial during the diazotization step?
A2: The diazonium salt of this compound is thermally unstable.[1][2] If the temperature rises above 0-5°C during diazotization, the salt will decompose, often liberating nitrogen gas and forming unwanted phenol byproducts.[2] This decomposition reduces the concentration of the diazonium salt available for the subsequent coupling reaction, leading to lower yields.[2]
Q3: What is the optimal pH for the coupling reaction?
A3: The optimal pH depends on the nature of the coupling partner. For coupling with phenols (like 6-Hydroxynaphthalene-2-sulfonic acid), a slightly alkaline pH (around 8-10) is typically required to activate the phenol into the more reactive phenoxide ion.[1] For coupling with aromatic amines, a slightly acidic pH (around 4-5) is generally optimal to prevent side reactions on the amine group while ensuring the diazonium salt remains stable.[1]
Q4: How can I improve the stability of the diazonium salt if I cannot use it immediately?
A4: Ideally, the diazonium salt should be used immediately after its preparation.[1] If storage is unavoidable, maintaining the solution at a low temperature (0-5°C) is paramount.[1] The choice of the counter-ion from the acid used in diazotization can also influence stability; for instance, tetrafluoroborate or tosylate salts exhibit greater stability than chloride salts.[1]
Q5: What are some common coupling partners for the diazonium salt of this compound?
A5: Common coupling partners include various naphthol and naphthylamine derivatives, as well as other electron-rich aromatic compounds. Specific examples include 6-Hydroxynaphthalene-2-sulfonic acid, 3-Hydroxy-2-naphthoic acid, and N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.
Troubleshooting Guide
Issue 1: Low or No Yield of the Azo Dye
| Potential Cause | Troubleshooting Steps & Recommendations |
| Decomposition of Diazonium Salt | - Maintain Low Temperature: Ensure the temperature of the diazotization reaction is strictly maintained between 0-5°C using an ice-salt bath.[2] - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the coupling reaction.[1] |
| Incorrect pH of Coupling Medium | - Verify and Adjust pH: Carefully measure and adjust the pH of the coupling component solution before adding the diazonium salt. For phenolic couplers, an alkaline pH is needed, while for anilines, a mildly acidic environment is preferable.[2] |
| Impure Starting Materials | - Check Purity: Ensure the this compound and the coupling component are of high purity. Impurities can lead to the formation of undesired colored byproducts.[2] |
| Incomplete Diazotization | - Molar Ratio of NaNO₂: Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the primary aromatic amine.[3] - Slow Addition of NaNO₂: Add the sodium nitrite solution slowly and dropwise to the amine solution to control the reaction rate and temperature.[1] |
Issue 2: Formation of a Brownish or Tar-like Substance
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Reaction Temperature | - Strict Temperature Control: An elevated temperature can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts. Maintain a temperature of 0-5°C throughout both the diazotization and coupling steps.[2] |
| Oxidation of Coupling Component | - Inert Atmosphere: If the coupling component is particularly sensitive to oxidation (especially phenols and anilines), consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Localized High Concentrations | - Slow Reagent Addition: Add the diazonium salt solution slowly to the coupling component solution with efficient and vigorous stirring to prevent localized high concentrations that can promote side reactions.[2] |
Issue 3: Unexpected Color of the Final Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect pH of the Final Solution | - Neutralize Before Isolation: Many azo dyes are pH indicators. Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[3] |
| Presence of Impurities | - Purification: Impurities from starting materials or side products can significantly impact the final color.[1] Recrystallization or column chromatography of the final product may be necessary. |
| Crystal Polymorphism | - Controlled Crystallization: The final crystalline structure of the dye can affect its perceived color.[3] Varying the crystallization conditions (solvent, temperature, cooling rate) may lead to different polymorphs with distinct color hues. |
Data Presentation: Optimization of Reaction Parameters
The following table summarizes key quantitative parameters for the optimization of the coupling reaction of this compound. Optimal values are system-dependent and should be determined empirically.
| Parameter | Diazotization Stage | Coupling Stage | Rationale & Remarks |
| Temperature | 0 - 5°C | 0 - 10°C | Crucial for the stability of the diazonium salt.[1][2] |
| pH | Strongly Acidic (< 2) | Phenols: Alkaline (8-10) Anilines: Mildly Acidic (4-5) | Diazotization requires a strongly acidic medium to generate nitrous acid in situ.[3] The coupling pH depends on the nucleophilicity of the coupling partner.[1] |
| Molar Ratios | Amine : NaNO₂ ≈ 1 : 1.05-1.1 Amine : Acid ≈ 1 : 2.5-3 | Diazo Salt : Coupler ≈ 1 : 1 | A slight excess of NaNO₂ ensures complete diazotization.[3] An excess of acid is needed for HNO₂ generation. A 1:1 ratio is typical for the coupling step, but may be optimized. |
| Reaction Time | 15 - 30 minutes | 30 - 120 minutes | Completion can be monitored by testing for the absence of the diazonium salt (e.g., spot test with β-naphthol).[3] |
| Solvent | Water | Water (or aqueous/organic mixture) | The sulfonic acid group enhances water solubility. |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
Preparation of the Amine Solution: In a beaker, dissolve one molar equivalent of this compound in a solution of distilled water and a 2.5 to 3 molar excess of concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with continuous, vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Completion Check: After the addition is complete, continue stirring for 15-20 minutes. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Immediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic acid
-
Preparation of the Coupling Solution: In a separate beaker, dissolve one molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide.
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 with sodium hydroxide or sodium carbonate solution.
-
Cooling: Cool the solution to 0-5°C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling.
-
Isolation: Isolate the azo dye by filtration.
-
Washing and Drying: Wash the precipitate thoroughly with a cold brine solution and then with cold water to remove any unreacted starting materials and inorganic salts. Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Troubleshooting logic for low yield in azo coupling.
References
side reactions to avoid during the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant method for synthesizing this compound is the direct sulfonation of p-cresidine (2-methoxy-5-methylaniline) using a sulfonating agent, typically oleum (fuming sulfuric acid).[1] This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions and potential issues to monitor during the synthesis of this compound include:
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Incomplete Reaction: Leaving unreacted p-cresidine as a significant impurity.
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Isomer Formation: Formation of undesired isomers of the sulfonic acid due to the directing effects of the substituents on the p-cresidine ring.
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Polysulfonation: Introduction of more than one sulfonic acid group onto the aromatic ring, leading to di-sulfonated byproducts.
-
Degradation/Charring: Decomposition of the starting material or product under harsh reaction conditions, often indicated by a dark coloration of the reaction mixture.
Q3: How do the substituents on p-cresidine influence the position of sulfonation?
The p-cresidine molecule has three substituents on the benzene ring: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). In the acidic reaction medium, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-director. However, the methoxy and methyl groups are ortho, para-directors. The interplay of these directing effects, along with steric hindrance, determines the final position of the sulfonic acid group. The desired product, this compound, results from sulfonation at the position ortho to the methyl group and para to the amino group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides actionable steps to mitigate them.
| Issue | Potential Cause | Troubleshooting/Avoidance Strategy |
| High levels of unreacted p-cresidine in the final product | Insufficient amount of sulfonating agent. | Ensure the correct stoichiometry of oleum is used. A molar excess of the sulfonating agent is typically required. |
| Reaction time is too short. | Increase the reaction time to allow for complete conversion. Monitor the reaction progress using techniques like HPLC. | |
| Inadequate mixing of reactants. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Formation of significant amounts of undesired isomers | Reaction temperature is not optimal, leading to a mixture of kinetic and thermodynamic products. | Carefully control the reaction temperature. Lower temperatures may favor the formation of a specific isomer (kinetic control), while higher temperatures can lead to the thermodynamically more stable isomer.[2][3][4][5] For the sulfonation of anilines, higher temperatures often favor the para-isomer.[6] |
| The concentration of oleum is too high, increasing the reactivity and reducing selectivity. | Use oleum with an appropriate SO₃ concentration. Very high concentrations can lead to less selective sulfonation.[7][8] | |
| Presence of di-sulfonated byproducts | Excessively harsh reaction conditions (high temperature and/or high oleum concentration). | Moderate the reaction conditions. Use a lower reaction temperature and avoid a large excess of highly concentrated oleum. |
| Prolonged reaction time under harsh conditions. | Optimize the reaction time to achieve high conversion of the starting material without promoting polysulfonation. | |
| Dark coloration or charring of the reaction mixture | Reaction temperature is too high, causing degradation of the organic material. | Maintain strict temperature control throughout the addition of reagents and the reaction period. Utilize a cooling bath to manage the exothermic nature of the reaction. |
| Localized overheating due to rapid addition of the sulfonating agent. | Add the oleum slowly and in a controlled manner to the p-cresidine solution to dissipate the heat of reaction effectively. |
Experimental Protocols
Sulfonation of p-Cresidine (Illustrative Protocol)
The following is a general procedure for the sulfonation of p-cresidine. It is crucial to optimize the specific parameters (temperature, time, and concentration) in the laboratory to achieve the desired product purity and yield.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place p-cresidine.
-
Reagent Addition: Slowly add concentrated sulfuric acid while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Sulfonation: Following the initial mixing, add oleum (e.g., 20% SO₃) dropwise at a controlled rate, ensuring the temperature does not exceed a predetermined limit (e.g., 20-30°C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a specific temperature (e.g., room temperature or slightly elevated) for a set period. Monitor the reaction's progress by taking aliquots and analyzing them by HPLC to determine the consumption of p-cresidine and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water or a brine solution to remove excess acid. Further purification can be achieved by recrystallization or other chromatographic techniques to remove residual starting material and isomeric impurities.[9][10]
Analytical Method for Product and Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction and assessing the purity of the final product.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typical. For separating sulfonic acids, an ion-pairing agent may be added to the mobile phase.[11]
-
Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance is appropriate.
Visualizing Reaction Control
DOT Script for Reaction Pathway
References
- 1. para-Cresidine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FORMATION OF ANILINE MONOSULPHONIC ACID | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]
- 8. inlibrary.uz [inlibrary.uz]
- 9. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 10. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 11. Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability issues of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid under different conditions
Technical Support Center: 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Welcome to the technical support center for this compound (CAS: 6471-78-9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments. The information presented is based on general principles of aromatic sulfonic acid chemistry and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. Several suppliers recommend refrigeration (2-8°C) under an inert atmosphere.[1] Keeping the compound in a tightly sealed container is crucial to prevent moisture uptake and degradation.
Q2: My sample of this compound has changed color. What could be the cause?
A2: Color change, often to a darker shade, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures. The aminobenzenesulfonic acid moiety can be susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to perform an analytical purity check (e.g., by HPLC) to assess the integrity of the material.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of aromatic sulfonic acids in aqueous solutions is known to be dependent on pH and temperature. Generally, they exhibit better stability in acidic conditions.[1] In neutral or alkaline solutions, the amino group may be more susceptible to oxidation. For short-term storage of solutions, it is advisable to use an acidic buffer and keep the solution refrigerated and protected from light. Long-term storage of aqueous solutions is generally not recommended without performing specific stability studies.
Q4: Can this compound undergo degradation at high temperatures?
Q5: What are the potential degradation pathways for this molecule?
A5: While specific degradation pathways for this compound are not well-documented in the public domain, potential degradation routes based on its structure include:
-
Oxidation: The amino group is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored byproducts.
-
Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to UV and visible light, leading to decomposition.
-
Desulfonation: At high temperatures in aqueous media, aromatic sulfonic acids can undergo hydrolysis to remove the sulfonic acid group.
-
Hydrolysis of the methoxy group: While generally stable, under harsh acidic or basic conditions and high temperatures, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving common stability problems encountered during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
-
Symptom: High variability in analytical results (e.g., HPLC peak areas, biological activity) between different preparations or over time.
-
Potential Cause: Degradation of the compound in solid form or in solution.
-
Troubleshooting Steps:
-
Verify Solid-State Stability:
-
Check the appearance of the solid material for any changes in color or texture.
-
Confirm the purity of the starting material using a suitable analytical method like HPLC-UV.
-
Review the storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).
-
-
Assess Solution Stability:
-
Prepare fresh solutions for each experiment.
-
If solutions need to be stored, perform a time-course stability study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under the intended storage conditions (e.g., room temperature vs. 4°C, light vs. dark).
-
Evaluate the impact of solvent and pH on stability.
-
-
Issue 2: Appearance of New Peaks in Chromatograms
-
Symptom: Observation of additional, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) that were not present in the initial analysis of the compound.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Source of Degradation:
-
Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This can help in identifying the potential degradation products and understanding the degradation profile.
-
Analyze Experimental Conditions: Review the experimental protocol to identify potential stressors. Are there steps involving high temperatures, extreme pH, or exposure to light?
-
-
Characterize Degradants: If possible, use techniques like LC-MS to obtain the mass of the degradation products to help in their identification and to understand the degradation pathway.
-
Logical Flow for Troubleshooting Stability
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
Specific quantitative stability data for this compound is not widely available in published literature. Researchers are strongly encouraged to generate their own stability data under their specific experimental conditions. The table below provides a template for summarizing such data.
| Condition | Stressor | Duration | Purity (%) | Degradation Products (%) | Observations |
| Solid State | 40°C / 75% RH | 4 weeks | |||
| Photostability (ICH Q1B) | 1.2 million lux hours | ||||
| Solution | 0.1 M HCl | 24 hours | |||
| 0.1 M NaOH | 24 hours | ||||
| 3% H₂O₂ | 24 hours | ||||
| 60°C | 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound. A stability-indicating analytical method (e.g., HPLC-UV) should be developed and validated beforehand.
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at room temperature and analyze at various time points (e.g., 0, 2, 6, 24 hours).
-
If no degradation is observed, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Neutralize the solution before analysis if necessary.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze at various time points.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C). Analyze the solid at specified intervals.
-
Solution State: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Calculate the percentage of degradation and quantify any major degradation products relative to the parent compound.
-
Experimental Workflow Diagram
References
Technical Support Center: 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Based Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 6471-78-9), also known as p-Cresidinesulfonic acid, is an aromatic sulfonic acid.[1] Its chemical structure includes an amino group, a methoxy group, and a methyl group attached to a benzenesulfonic acid backbone. Due to the presence of the amino group, it is a key intermediate in the synthesis of various azo dyes and pigments.[2][3][4] The sulfonic acid group imparts good water solubility to the molecule and its derivatives.[5][6]
Q2: What are the key chemical properties of this compound?
The key chemical properties are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 6471-78-9 | [2][5] |
| Molecular Formula | C₈H₁₁NO₄S | [2][5] |
| Molecular Weight | 217.24 g/mol | [2] |
| Appearance | Light grey solid | |
| Water Solubility | 6.208 g/L at 25°C | [7] |
| Melting Point | >300°C |
Q3: What are the typical reactions involving this compound?
The most common reaction is a two-step process used in the synthesis of azo dyes:
-
Diazotization: The primary aromatic amine group is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[9][10]
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[8][11] This electrophilic aromatic substitution reaction forms the stable azo dye.[11]
Troubleshooting Guide
This guide addresses common problems encountered during diazotization and azo coupling reactions with this compound.
Problem 1: Low or No Yield of the Final Azo Dye Product.
Q: My azo dye synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in azo dye synthesis can stem from several factors, primarily related to the instability of the diazonium salt intermediate. Here are the key areas to investigate:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.
-
Acid Concentration: Insufficient acidity can lead to incomplete diazotization and side reactions.
-
Recommendation: Ensure a sufficient excess of a strong mineral acid (e.g., HCl) is used to maintain a low pH. This ensures the complete conversion of the amine to its salt and stabilizes the diazonium salt.
-
-
Purity of Reactants: Impurities in the starting material or reagents can interfere with the reaction.
-
Recommendation: Use high-purity this compound and freshly prepared sodium nitrite solution.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: After the addition of sodium nitrite, continue stirring the reaction mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization.
-
Problem 2: Formation of an Unexpected Color or a Mixture of Products.
Q: The color of my final product is not what I expected, or I seem to have a mixture of colored compounds. What could be the reason for this?
A: The formation of off-colors or product mixtures often points to side reactions occurring during the synthesis.
-
Side Reaction with Undiazotized Amine: The diazonium salt can couple with the unreacted this compound to form a diazoamino compound, such as 4,4′-(Diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid).[12] This is a common side product that can impart a different color to the final product.
-
Recommendation: Ensure slow, dropwise addition of the sodium nitrite solution to the acidic amine solution. This maintains a low concentration of free nitrous acid and minimizes the chance of the diazonium salt reacting with the starting amine. Maintaining a sufficiently acidic environment also helps to prevent this side reaction.
-
-
Decomposition of Diazonium Salt: If the temperature rises above 5°C, the diazonium salt can decompose, leading to the formation of phenolic byproducts which can be colored and contaminate the final product.
-
Recommendation: As with low yield issues, strict temperature control is crucial.
-
-
Incorrect pH for Coupling: The pH of the coupling reaction is critical for directing the reaction to the desired product.
-
Recommendation: Azo coupling with phenols is typically carried out under alkaline conditions, while coupling with amines is done in weakly acidic to neutral conditions. Ensure the pH of your coupling component solution is appropriate for the specific reaction.
-
Problem 3: Precipitation or Solubility Issues During the Reaction.
Q: I am observing unexpected precipitation or my starting material is not dissolving properly. How should I address this?
A: Solubility issues can hinder the reaction and lead to incomplete conversion.
-
Incomplete Dissolution of the Amine Salt: this compound is soluble in water, but its salt with the mineral acid may have limited solubility in the cold reaction mixture.
-
Recommendation: Ensure that the starting amine is fully dissolved in the acidic solution before cooling and adding the sodium nitrite. Gentle warming may be necessary to dissolve the amine initially, followed by thorough cooling before proceeding with the diazotization.
-
-
Precipitation of the Diazonium Salt: In some cases, the diazonium salt itself may have low solubility in the reaction medium.
-
Recommendation: This is not necessarily a problem, as long as the suspension is well-stirred to ensure that the subsequent coupling reaction can proceed efficiently.
-
-
Premature Precipitation of the Azo Dye: If the pH of the diazonium salt solution is not maintained, it can lead to premature coupling or decomposition, causing a solid to precipitate before the addition of the coupling component.
-
Recommendation: Verify the acidity of the diazonium salt solution before proceeding to the coupling step.
-
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Researchers should adapt these based on the specific coupling component and desired final product.
Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend this compound in distilled water.
-
Slowly add concentrated hydrochloric acid while stirring until the amine is completely dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over a period of 20-30 minutes. Ensure the temperature is maintained below 5°C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and is ready for the coupling reaction.
Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., a phenol or an aromatic amine)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for phenolic coupling components
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component in an appropriate solvent. For phenols, dissolve them in an aqueous solution of sodium hydroxide or sodium carbonate to form the more reactive phenoxide ion. For aromatic amines, they can be dissolved in a weakly acidic or neutral aqueous solution.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form. The color will depend on the specific coupling component used.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye. Further purification can be achieved by recrystallization from a suitable solvent.
Mandatory Visualizations
Troubleshooting Workflow for Azo Dye Synthesis
Caption: A flowchart to diagnose and resolve common issues in azo dye synthesis.
Logical Relationship of Reaction Conditions
Caption: Critical parameters influencing the two main stages of azo dye synthesis.
References
- 1. Cresidinesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound [dyestuffintermediates.com]
- 5. CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic a… [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound CAS#: 6471-78-9 [m.chemicalbook.com]
- 8. 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid | 40947-69-1 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
how to prevent byproduct formation in 4-Amino-5-methoxy-2-methylbenzenesulfonic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Sulfonation | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration at the optimal temperature to allow for complete conversion. A typical reaction time is 2-3 hours after the addition of all reagents. - Optimize Reagent Stoichiometry: An insufficient amount of the sulfonating agent (oleum or concentrated sulfuric acid) can lead to incomplete reaction. Refer to the detailed experimental protocol for recommended molar ratios. - Ensure Proper Mixing: Inadequate agitation can result in localized areas of low reagent concentration. Use an appropriate stirrer and vessel size to ensure the reaction mixture is homogeneous. |
| Desulfonation | - Avoid Excessive Water Content: The sulfonation reaction is reversible, and the presence of excess water can promote the reverse reaction (desulfonation), particularly at elevated temperatures.[1] Use concentrated sulfuric acid (98-100%) or oleum as the sulfonating agent. - Control Quenching Conditions: When stopping the reaction by adding water, do so at a controlled, low temperature to minimize desulfonation. |
| Product Loss During Workup | - Optimize Precipitation: Ensure the pH and temperature are optimal for the complete precipitation of the product during the workup. Cooling the solution after quenching can improve the recovery of the sulfonic acid. - Thorough Washing of Filter Cake: Wash the isolated product with a minimal amount of cold water or an appropriate solvent to remove impurities without dissolving a significant amount of the product. |
Problem 2: Presence of Unreacted p-Cresidine in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Temperature: A higher reaction temperature can drive the reaction to completion. However, this must be carefully controlled to avoid the formation of other byproducts. A temperature range of 60-70°C is often optimal. - Increase Mole Ratio of Sulfonating Agent: An excess of the sulfonating agent can help to ensure the complete consumption of the starting material. |
| Inefficient Purification | - Recrystallization: Recrystallize the crude product from a suitable solvent to remove unreacted p-cresidine. - Solvent Extraction: An aqueous solution of the impure product can be washed with a hydrocarbon solvent to extract the less polar p-cresidine.[2] - Resin Purification: For very high purity requirements, passing an aqueous solution of the product through a lipophilic porous resin can effectively remove trace amounts of p-cresidine.[3][4] |
Problem 3: Formation of Colored Impurities
| Potential Cause | Recommended Solution |
| Oxidation of the Amino Group | - Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the sensitive amino group. - Control Reaction Temperature: Avoid excessively high temperatures, which can promote oxidation. |
| Side Reactions | - Use High-Purity Starting Materials: Impurities in the starting p-cresidine can lead to colored byproducts. - Optimize Reagent Addition: The slow, controlled addition of the sulfonating agent can help to dissipate heat and minimize side reactions. |
| Charring | - Avoid Localized Hotspots: Ensure efficient stirring and controlled heating to prevent the charring of the organic material by the strong acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproduct is unreacted starting material, p-cresidine (2-methoxy-5-methylaniline).[2][3] Other potential byproducts include:
-
Isomeric products: Sulfonation at other positions on the aromatic ring, although the 4-position is favored.
-
Di-sulfonated products: If the reaction conditions (high temperature, large excess of sulfonating agent) are too harsh, a second sulfonic acid group may be added to the ring.
-
Sulfones: The formation of sulfone bridges between two aromatic rings can occur, especially when using oleum.
-
Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.
Q2: What is the optimal temperature for the sulfonation of p-cresidine?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. A reaction temperature in the range of 60-70°C is generally recommended. Lower temperatures can lead to an incomplete reaction, while higher temperatures increase the risk of forming di-sulfonated and oxidation byproducts.
Q3: Which sulfonating agent is best: concentrated sulfuric acid or oleum?
Both can be effective. Oleum (fuming sulfuric acid) is a stronger sulfonating agent and can lead to a more complete reaction.[5] However, it is also more reactive and increases the risk of side reactions like di-sulfonation and sulfone formation if not carefully controlled. Concentrated sulfuric acid (98-100%) is a milder option that can provide good results with careful control of reaction conditions.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots of the reaction mixture, quenching them, and analyzing them by High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material (p-cresidine) and the appearance of the product.
Q5: What are the recommended HPLC conditions for analyzing the purity of the product?
A reverse-phase HPLC method is suitable for this analysis. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[5] The separation can be optimized by adjusting the gradient and flow rate to achieve good resolution between the product, unreacted p-cresidine, and other potential byproducts.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100%).
-
Addition of p-Cresidine: Cool the sulfuric acid in an ice bath. Slowly add p-cresidine (1 equivalent) to the stirred sulfuric acid, maintaining the temperature between 20°C and 30°C.
-
Addition of Oleum: Once the p-cresidine is fully dissolved, add oleum (20% SO3) dropwise from the dropping funnel. The temperature should be allowed to rise to, and be maintained at, 60-65°C.
-
Reaction: After the addition of oleum is complete, continue to stir the reaction mixture at 60-65°C for 2-3 hours.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker of crushed ice or cold water with vigorous stirring.
-
Precipitation and Isolation: The product will precipitate out of the solution. Cool the suspension to 20°C in an ice bath and collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual acid.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature.
Purification by Removal of Residual p-Cresidine
-
Dissolution: Dissolve the crude product in a minimal amount of hot water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with a hydrocarbon solvent (e.g., toluene or hexane) to remove the unreacted p-cresidine. Repeat the extraction 2-3 times.
-
Reprecipitation: Cool the aqueous layer in an ice bath to reprecipitate the purified product.
-
Isolation and Drying: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 5. Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route is the sulfonation of p-cresidine (2-methoxy-5-methylaniline) using a sulfonating agent such as oleum (fuming sulfuric acid) or concentrated sulfuric acid.[1] This compound is a key intermediate in the production of dyes like Allura Red AC.[1][2][3][4]
Q2: What are the primary challenges when scaling up this sulfonation reaction from lab to pilot plant?
A2: The primary challenges include:
-
Heat Management: Sulfonation is a highly exothermic reaction, and managing the heat generated is critical to prevent runaway reactions and the formation of byproducts.[5][6][7] The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation more challenging.[6][8]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving a high yield and purity. Poor mixing can lead to localized overheating and the formation of undesirable isomers or disulfonated products.
-
Safety: Handling highly corrosive and reactive materials like oleum and aromatic amines on a larger scale requires stringent safety protocols and specialized equipment.[9][10][11][12][13]
-
Product Isolation and Purification: Isolating the sulfonic acid product from the reaction mixture and purifying it to remove residual starting materials and byproducts can be more complex at a larger scale.
Q3: What are the key safety precautions to consider when working with oleum and aromatic amines in a pilot plant?
A3: Key safety precautions include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including acid-resistant gloves, clothing, and face shields.[9][12][13]
-
Ventilation: The process should be carried out in a well-ventilated area to avoid the inhalation of corrosive vapors.[12]
-
Material Handling: Use dedicated, corrosion-resistant equipment for handling oleum.[13] All transfers should be conducted in a closed or contained system where possible.
-
Emergency Procedures: Have established emergency procedures for spills, leaks, and personnel exposure.[11] This includes having access to safety showers, eyewash stations, and appropriate neutralizing agents.
Troubleshooting Guide
Q1: The yield of this compound is lower than expected in the pilot plant, although it was high in the lab. What could be the cause?
A1: A lower-than-expected yield upon scale-up can be attributed to several factors:
-
Inefficient Heat Removal: As the reaction is highly exothermic, inadequate cooling in the larger reactor can lead to side reactions, such as oxidation or charring of the organic material, which reduces the yield of the desired product.[5]
-
Poor Mixing: Inefficient agitation in the pilot-scale reactor can result in localized "hot spots" where the temperature is significantly higher than the bulk temperature, promoting byproduct formation. It can also lead to incomplete reaction if the reactants are not adequately brought into contact.
-
Reaction Time: The optimal reaction time in the lab may not be directly transferable to the pilot plant. Longer or shorter reaction times may be necessary depending on the efficiency of mixing and heat transfer at the larger scale.
Q2: The purity of the final product is low, with significant amounts of unreacted p-cresidine. How can this be addressed?
A2: The presence of unreacted p-cresidine is a common issue and can be addressed through several strategies:
-
Reaction Stoichiometry: Ensure that the molar ratio of the sulfonating agent to p-cresidine is optimized. A slight excess of the sulfonating agent may be required to drive the reaction to completion, but a large excess can lead to the formation of byproducts.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time to maximize the conversion of p-cresidine.
-
Purification Methods: Implement an effective purification strategy. For residual p-cresidine, methods such as solvent extraction or purification using a crosslinked lipophilic porous resin have been shown to be effective.[14][15]
Q3: We are observing the formation of a significant amount of dark-colored byproducts. What are these and how can their formation be minimized?
A3: Dark-colored byproducts are often the result of oxidation or charring of the aromatic amine under the harsh reaction conditions.[5] To minimize their formation:
-
Temperature Control: Maintain a consistently low reaction temperature through efficient cooling of the reactor. "Ice-cold" sulfonation technologies can be particularly effective.
-
Controlled Addition of Reactants: Add the sulfonating agent to the p-cresidine solution slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations and temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidation.
Q4: The isolated product is difficult to filter and handle. What can be done to improve its physical properties?
A4: The physical properties of the product can often be improved through controlled crystallization:
-
Solvent Selection: Experiment with different solvent systems for crystallization to obtain a more crystalline and easily filterable product.
-
Cooling Rate: A slower, more controlled cooling rate during crystallization can lead to the formation of larger, more uniform crystals.
-
pH Adjustment: The solubility of sulfonic acids is highly dependent on pH. Careful adjustment of the pH during isolation can promote the precipitation of a more desirable solid.
Data Presentation
Table 1: Comparison of Lab-Scale and Pilot-Plant Scale Production Parameters
| Parameter | Lab-Scale | Pilot-Plant Scale |
| Batch Size | ||
| p-Cresidine | 100 g | 10 kg |
| Sulfonating Agent | ~250 g (oleum, 20% SO₃) | ~25 kg (oleum, 20% SO₃) |
| Reaction Conditions | ||
| Reactor Type | 1 L Jacketed Glass Reactor | 100 L Glass-Lined Steel Reactor |
| Agitation | Magnetic Stirrer (500 rpm) | Impeller (100-200 rpm) |
| Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Performance | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | ~95% | ~90-95% |
| Purity (after purification) | >99% | >99% |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
Reactor Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in an ice-water bath.
-
Reactant Charging: Charge the flask with 100 g of p-cresidine (2-methoxy-5-methylaniline).
-
Sulfonation: Slowly add 250 g of oleum (20% free SO₃) to the stirred p-cresidine via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Drying: The product is dried in a vacuum oven at 60-70 °C to a constant weight.
Pilot-Plant Scale Synthesis of this compound
-
Reactor Preparation: A 100 L glass-lined steel reactor equipped with an impeller agitator, a temperature probe, and a port for reactant addition is cooled to 0 °C.
-
Reactant Charging: Charge the reactor with 10 kg of p-cresidine.
-
Sulfonation: Slowly add 25 kg of oleum (20% free SO₃) to the stirred p-cresidine over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C. The addition rate should be carefully controlled to manage the heat of reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 2-3 hours.
-
Quenching: The reaction mixture is slowly transferred to a separate vessel containing 100 kg of ice and water with vigorous stirring.
-
Isolation: The precipitated product is collected by centrifugation or filtration and washed with cold water.
-
Drying: The product is dried in a suitable industrial dryer (e.g., a tray dryer or a paddle dryer) at 60-70 °C.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: General experimental workflow for production.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. para-Cresidine - Wikipedia [en.wikipedia.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 4. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemithon.com [chemithon.com]
- 6. fauske.com [fauske.com]
- 7. amarequip.com [amarequip.com]
- 8. catsci.com [catsci.com]
- 9. ecovyst.com [ecovyst.com]
- 10. peac.aristatek.com [peac.aristatek.com]
- 11. youtube.com [youtube.com]
- 12. chemtradelogistics.com [chemtradelogistics.com]
- 13. saferack.com [saferack.com]
- 14. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 15. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid and Other Key Sulfonic Acids for Researchers
In the landscape of organic chemistry and drug development, sulfonic acids serve as versatile reagents, catalysts, and intermediates. This guide provides a detailed comparative analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid against two other widely used sulfonic acids: benzenesulfonic acid and p-toluenesulfonic acid. This report is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their physicochemical properties, synthesis, and primary applications, supported by experimental protocols.
Physicochemical Properties: A Comparative Overview
The structural differences between these sulfonic acids, namely the presence and nature of substituents on the benzene ring, significantly influence their physicochemical properties. These properties, in turn, dictate their solubility, reactivity, and suitability for various applications. A summary of key physicochemical properties is presented in the table below.
| Property | This compound | Benzenesulfonic Acid | p-Toluenesulfonic Acid |
| CAS Number | 6471-78-9[1] | 98-11-3 | 104-15-4 |
| Molecular Formula | C₈H₁₁NO₄S[1] | C₆H₆O₃S | C₇H₈O₃S |
| Molecular Weight | 217.24 g/mol [1] | 158.18 g/mol | 172.20 g/mol |
| Melting Point | >205°C (decomposes) | 51°C (anhydrous) | 103-106°C (monohydrate) |
| pKa | -1.09 ± 0.50 (Predicted)[2] | -2.8 | -2.8 |
| Solubility | Slightly soluble in DMSO and water (with heating)[2] | Soluble in water and ethanol; slightly soluble in benzene; insoluble in diethyl ether. | Soluble in water, alcohols, and other polar organic solvents. |
| Appearance | Light grey solid[3] | White deliquescent sheet crystals or waxy solid | White solid |
Synthesis of Sulfonic Acids: A Comparative Workflow
The synthesis of these sulfonic acids typically involves the sulfonation of an aromatic precursor. The choice of starting material and reaction conditions determines the final product.
Synthesis of this compound
This compound, also known as p-cresidinesulfonic acid, is synthesized by the sulfonation of p-cresidine (2-methoxy-5-methylaniline)[4].
Synthesis of Benzenesulfonic Acid
Benzenesulfonic acid is prepared through the electrophilic aromatic substitution of benzene using fuming sulfuric acid (oleum)[5].
Synthesis of p-Toluenesulfonic Acid
p-Toluenesulfonic acid is synthesized by the sulfonation of toluene. This reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.
Comparative Performance and Applications
Catalytic Performance in Esterification
Benzenesulfonic acid and p-toluenesulfonic acid are effective catalysts for esterification reactions. Their strong acidity allows for the protonation of the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Experimental Data: Esterification of Acetic Acid with n-Propanol
| Catalyst | Yield of n-propyl acetate (%) |
| Benzenesulfonic Acid (BSA) | ~55% |
| p-Toluenesulfonic Acid (PTSA) | ~60% |
| Sulfuric Acid (SA) | >60% |
Note: Data extracted from a comparative study on benzenesulfonic acid and its derivatives as catalysts for the synthesis of n-propyl acetate.
Application in Azo Dye Synthesis
This compound is a key precursor for several azo dyes, including Allura Red AC, a widely used food colorant[4]. The amino group on the benzene ring is essential for the diazotization reaction, which is the first step in the synthesis of azo dyes.
While specific yield data for a direct comparison is unavailable, the extensive use of this compound in the dye industry underscores its efficiency and importance in this application[1][6].
Experimental Protocols
Protocol 1: Esterification of Acetic Acid with n-Propanol using p-Toluenesulfonic Acid as a Catalyst
Objective: To synthesize n-propyl acetate via Fischer esterification using p-toluenesulfonic acid as a catalyst.
Materials:
-
Acetic acid
-
n-Propanol
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine acetic acid (1.0 mol), n-propanol (1.2 mol), and p-toluenesulfonic acid monohydrate (0.02 mol).
-
Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water.
-
Remove the aqueous layer and wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer again with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the n-propyl acetate by distillation.
Protocol 2: Synthesis of an Azo Dye using this compound
Objective: To synthesize an azo dye via diazotization of this compound and coupling with a suitable aromatic compound (e.g., 2-naphthol).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Beakers
-
Ice bath
-
Stirring rod
-
Buchner funnel and filter paper
Procedure: Part A: Diazotization
-
Dissolve this compound (0.01 mol) in a beaker containing a dilute solution of sodium carbonate.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in a small amount of water.
-
Cool both solutions in an ice bath to 0-5°C.
-
Slowly add the sodium nitrite solution to the solution of the sulfonic acid while stirring continuously and maintaining the temperature below 5°C.
-
Slowly add concentrated hydrochloric acid to the mixture until it is acidic, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.
Part B: Coupling
-
In a separate beaker, dissolve 2-naphthol (0.01 mol) in a dilute solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the azo dye precipitate by vacuum filtration using a Buchner funnel, wash with cold water, and allow it to dry.
Logical Relationship of Sulfonic Acid Applications
The choice of sulfonic acid is dictated by the desired chemical transformation. The following diagram illustrates the distinct primary applications of the three compared sulfonic acids.
Conclusion
This compound, benzenesulfonic acid, and p-toluenesulfonic acid are all valuable compounds in chemical synthesis, yet they occupy distinct niches. Benzenesulfonic acid and p-toluenesulfonic acid are workhorse acid catalysts for a variety of organic transformations, with p-toluenesulfonic acid often being favored due to its solid, easy-to-handle nature. In contrast, this compound's unique structure, featuring an amino and a methoxy group, makes it an indispensable precursor in the synthesis of a specific class of azo dyes. For researchers and drug development professionals, the selection of the appropriate sulfonic acid will depend on the specific synthetic challenge at hand, whether it be the need for a strong, non-oxidizing acid catalyst or a specific functionalized aromatic for building larger, more complex molecules.
References
Comparative Guide to Purity Validation of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of methodologies for the purity validation of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a crucial intermediate in various chemical syntheses. The purity of this compound is paramount to ensure the quality, safety, and efficacy of the final products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for separating the main component from its impurities.
This document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with an alternative ion-pair HPLC method, providing detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their analytical needs.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a common and effective technique for the analysis of moderately polar aromatic compounds. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
The following table summarizes hypothetical purity data for a sample of this compound analyzed by the RP-HPLC method. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.5 | 150 | 0.5 | Impurity A (e.g., starting material) |
| 2 | 8.2 | 29550 | 98.5 | This compound |
| 3 | 12.1 | 300 | 1.0 | Impurity B (e.g., regioisomer) |
Alternative Method: Ion-Pair HPLC
For highly polar or ionic compounds like sulfonic acids, ion-pair chromatography can offer improved retention and resolution. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionic analyte, allowing it to be retained on a reversed-phase column.
-
Instrumentation: Same as the RP-HPLC method.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate in 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
-
Standard and Sample Preparation: Same as the RP-HPLC method.
The table below shows hypothetical results for the same sample analyzed using the ion-pair HPLC method, which may provide better separation for certain ionic impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 5.1 | 145 | 0.48 | Impurity A (e.g., starting material) |
| 2 | 15.8 | 29610 | 98.7 | This compound |
| 3 | 19.3 | 245 | 0.82 | Impurity B (e.g., regioisomer) |
Method Comparison and Workflow
A direct comparison of the two HPLC methods highlights their respective strengths and weaknesses, allowing for an informed decision based on the specific analytical requirements.
| Feature | RP-HPLC | Ion-Pair HPLC |
| Principle | Separation based on hydrophobicity. | Separation of ionic compounds via complexation with an ion-pairing reagent. |
| Resolution | Good for non-polar to moderately polar impurities. | Enhanced resolution for ionic and highly polar impurities. |
| Analysis Time | Relatively shorter. | Can be longer due to stronger retention. |
| Mobile Phase | Simple, acid/organic solvent mixture. | More complex, requires ion-pairing reagent. |
| Column Lifetime | Generally longer. | Ion-pairing reagents can shorten column life. |
| Method Robustness | High. | Can be more sensitive to changes in reagent concentration and pH. |
The general workflow for the purity validation of this compound is depicted in the following diagram.
Caption: Workflow for HPLC Purity Validation.
The logical relationship for selecting an appropriate HPLC method is outlined below.
Caption: Decision diagram for HPLC method selection.
Conclusion
Both the standard reversed-phase HPLC and the ion-pair HPLC methods are viable for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs and the nature of the impurities present.
For routine quality control where impurities are well-characterized and not highly polar, the standard RP-HPLC method is often preferred due to its simplicity, speed, and robustness. However, if challenging separations of ionic or highly polar impurities are required, or for method development and validation purposes, the ion-pair HPLC method provides a powerful alternative with potentially superior resolution and peak shape. It is recommended to screen both methods during initial development to determine the most effective approach for a given sample matrix.
Spectroscopic Analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectra for this specific compound, this report presents a predicted ¹H and ¹³C NMR analysis based on established principles. For comparative purposes, experimental data for a structurally similar compound, 4-Aminotoluene-3-sulfonic acid, is provided. This guide is intended to serve as a valuable resource for the identification and characterization of substituted benzenesulfonic acids.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparable compound, 4-Aminotoluene-3-sulfonic acid.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~6.8 - 7.2 | Singlet | - |
| H-6 | ~7.5 - 7.8 | Singlet | - | |
| -NH₂ | ~4.0 - 5.0 (broad) | Singlet | - | |
| -OCH₃ | ~3.8 - 4.0 | Singlet | - | |
| -CH₃ | ~2.2 - 2.5 | Singlet | - | |
| -SO₃H | ~10.0 - 12.0 (broad) | Singlet | - | |
| 4-Aminotoluene-3-sulfonic acid (Experimental)[1] | H-2 | 7.60 | Doublet | ~8.0 |
| H-4 | 7.24 | Doublet of doublets | ~8.0, 2.0 | |
| H-6 | 7.30 | Doublet | ~2.0 | |
| -NH₂ | 9.68 (broad) | Singlet | - | |
| -CH₃ | 2.33 | Singlet | - |
Note: Predicted values for this compound are estimations based on substituent effects on the benzene ring. Experimental data for 4-Aminotoluene-3-sulfonic acid was obtained from ChemicalBook in DMSO-d₆.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~145 - 150 |
| C-2 | ~120 - 125 | |
| C-3 | ~110 - 115 | |
| C-4 | ~140 - 145 | |
| C-5 | ~150 - 155 | |
| C-6 | ~115 - 120 | |
| -OCH₃ | ~55 - 60 | |
| -CH₃ | ~18 - 22 |
Note: Predicted values are based on established chemical shift ranges for substituted benzene derivatives.[2]
Experimental Protocols
A standard protocol for obtaining ¹H and ¹³C NMR spectra of aromatic sulfonic acids is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial as sulfonic acids are often insoluble in less polar solvents like CDCl₃.
- Ensure complete dissolution, using gentle vortexing or sonication if necessary.
2. NMR Data Acquisition:
- Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
Caption: Chemical structure of this compound with labeled atoms for NMR assignment.
Caption: Generalized experimental workflow for NMR spectroscopic analysis.
Discussion and Comparison
The predicted ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region due to the protons at the C-3 and C-6 positions being isolated from any adjacent protons. The electron-donating amino and methoxy groups will shield the C-3 proton, shifting it upfield, while the electron-withdrawing sulfonic acid group will deshield the C-6 proton, shifting it downfield. The protons of the amino, methoxy, methyl, and sulfonic acid groups are all expected to appear as singlets.
In comparison, the experimental ¹H NMR spectrum of 4-Aminotoluene-3-sulfonic acid shows a more complex splitting pattern in the aromatic region.[1] This is because the three aromatic protons are adjacent to each other, leading to spin-spin coupling. The chemical shifts are influenced by the positions of the amino, methyl, and sulfonic acid groups.
For the ¹³C NMR spectrum of this compound, the carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-4 and C-5) are predicted to be the most deshielded and appear at the lowest field. The presence of the electron-donating amino and methoxy groups generally leads to upfield shifts for the ortho and para carbons, while the electron-withdrawing sulfonic acid group causes a downfield shift for the carbon it is attached to (C-1). The methoxy and methyl carbons will have characteristic shifts in the upfield region of the spectrum.
This comparative guide, combining predictive analysis with experimental data from a related compound, provides a solid foundation for researchers working with this compound and similar molecules. The provided protocols and visualizations further aid in the practical application of NMR spectroscopy for structural elucidation in a research and development setting.
References
performance of dyes derived from 4-Amino-5-methoxy-2-methylbenzenesulfonic acid vs. other intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azo Dye Performance Based on the Selection of Aromatic Amine Intermediates, with a Focus on Derivatives of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid.
The vibrant world of synthetic colorants is largely dominated by azo dyes, a versatile class of compounds characterized by the nitrogen-nitrogen double bond (-N=N-) that acts as a chromophore. The final properties of these dyes—ranging from their color and intensity to their stability and fastness—are intricately linked to the chemical structures of their precursors: a diazo component (typically a primary aromatic amine) and a coupling component. This guide provides a comparative overview of the performance of azo dyes derived from this compound against those synthesized from other common aromatic amine intermediates.
The selection of the aromatic amine intermediate is a critical determinant of the tinctorial and fastness properties of the resulting dye. Substituents on the aromatic ring of the amine can significantly influence the electronic properties of the diazonium salt, which in turn affects the color of the final dye and its interactions with substrates and light. Sulfonic acid groups, for instance, are commonly incorporated to enhance water solubility, a crucial factor for application in textile dyeing and as food colorants.
This guide summarizes available quantitative data, provides detailed experimental protocols for key performance evaluations, and includes a visualization of the structure-property relationships that govern the performance of these vital chemical compounds.
Comparative Performance Data
The following table summarizes the performance characteristics of representative azo dyes derived from different aromatic amine intermediates. It is important to note that a direct comparison is challenging due to the limited availability of comprehensive data for all dyes under identical experimental conditions. The data presented here is compiled from various sources and serves as a comparative illustration.
| Performance Metric | Dye Derived from this compound | Dye Derived from 3-Aminobenzenesulfonic acid | Dye Derived from Sulfanilic Acid |
| Dye Example | C.I. Food Red 17 | C.I. Acid Yellow 36 | Azo Dye from Sulfanilic Acid & 1-Naphthol |
| C.I. Name | Food Red 17 | Acid Yellow 36 | Not Applicable |
| Diazo Intermediate | This compound | 3-Aminobenzenesulfonic acid | Sulfanilic acid |
| Color | Yellowish-Red | Reddish-Yellow to Orange | Not Specified |
| λmax (nm) | ~499[1] | Not available | 509[2] |
| Light Fastness | Good resistance to light[1] | 3 (AATCC/ISO)[3] | Not available |
| Wash (Soaping) Fastness | Not available | 1 (AATCC), 2 (ISO)[3] | Not available |
| Acid Resistance | Strong[1] | Precipitates in HCl[4] | Not available |
| Alkali Resistance | Good[1] | Stable in NaOH[4] | Not available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of dye performance. Below are representative methodologies for the synthesis of azo dyes and the evaluation of their key performance characteristics.
Synthesis of Azo Dyes (General Procedure)
This protocol outlines the fundamental two-step process for the synthesis of azo dyes.
a. Diazotization of the Aromatic Amine:
-
Dissolve or suspend the aromatic amine (e.g., this compound) in an aqueous solution of a strong mineral acid, such as hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the amine-acid mixture. The temperature should be strictly maintained below 5°C to prevent the decomposition of the diazonium salt.
-
Continue stirring for approximately 30 minutes after the addition of sodium nitrite is complete to ensure the full conversion of the primary amine to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper and should be neutralized with a small amount of sulfamic acid if necessary.
b. Azo Coupling:
-
Prepare a solution of the coupling component (e.g., a naphthol or a pyrazolone derivative) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) or an acidic solution, depending on the nature of the coupling component.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture should be maintained in the optimal range for the specific coupling reaction (typically alkaline for phenols and acidic for anilines).
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
The resulting azo dye will often precipitate from the solution. The dye can be isolated by filtration, washed with cold water or a brine solution to remove impurities, and then dried.
Determination of Maximum Absorption Wavelength (λmax) and Molar Extinction Coefficient (ε)
-
Preparation of Stock Solution: Accurately weigh a small amount of the purified dye and dissolve it in a suitable solvent (e.g., distilled water, ethanol, or dimethylformamide) in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at various wavelengths across the visible spectrum (typically 400-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
Beer-Lambert Law Plot: Measure the absorbance of each of the serially diluted solutions at the determined λmax. Plot a graph of absorbance versus concentration.
-
Calculation of Molar Extinction Coefficient: The molar extinction coefficient (ε) can be calculated from the slope of the Beer-Lambert law plot, where the slope is equal to ε × l (where l is the path length of the cuvette, typically 1 cm).
Evaluation of Light Fastness
The light fastness of a dye is a measure of its resistance to fading upon exposure to light.
-
Standardized Test Method: AATCC Test Method 16.3 or ISO 105-B02.
-
Procedure:
-
A specimen of the dyed substrate is exposed to a controlled light source (typically a xenon-arc lamp that simulates natural sunlight) under specified conditions of temperature and humidity.
-
A portion of the specimen is shielded from the light to serve as an unexposed control.
-
The exposure is carried out for a specified duration or until a certain degree of fading is observed in a set of Blue Wool standards exposed simultaneously.
-
The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the Blue Wool Scale, which consists of eight graded blue wool samples with decreasing light fastness (8 = excellent, 1 = very poor).
-
Evaluation of Wash Fastness
Wash fastness assesses the resistance of a dye to laundering.
-
Standardized Test Method: AATCC Test Method 61 or ISO 105-C06.
-
Procedure:
-
A specimen of the dyed textile is placed in contact with a multi-fiber test fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).
-
The composite specimen is subjected to laundering in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate mechanical abrasion).
-
The test is conducted at a controlled temperature and for a specific duration.
-
After laundering, the specimen is rinsed and dried. The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are evaluated using a standardized Grey Scale (5 = excellent, 1 = poor).
-
Visualizing Structure-Property Relationships
The chemical structure of the aromatic amine intermediate plays a pivotal role in determining the final properties of the azo dye. The following diagram illustrates the logical relationship between the structural features of the intermediate and the performance characteristics of the resulting dye.
Caption: Logical relationship between the aromatic amine intermediate's structure and the final dye properties.
References
A Comparative Guide to the Characterization of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and biological evaluation of derivatives related to 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, this document synthesizes data from structurally similar benzenesulfonamide and benzamide analogs to provide a framework for understanding their potential therapeutic applications. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
The parent compound, this compound, is a known intermediate in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents.[1] Its derivatives, particularly those incorporating a sulfonamide or amide linkage, have been explored for a range of biological activities. This guide focuses on key classes of these derivatives and provides available data on their performance and the experimental methods used for their characterization.
I. Comparative Biological Activity of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research into analogs of this compound has revealed potent inhibitory activity against various enzymes, including carbonic anhydrases and cyclooxygenases.
Table 1: Inhibitory Activity of Thiazolone-Benzenesulfonamide Derivatives against Carbonic Anhydrase IX and Cancer Cell Lines
| Compound | Structure | CA IX IC₅₀ (nM) | CA II IC₅₀ (µM) | Selectivity Index (CA II/CA IX) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4e | Aryl thiazolone-benzenesulfonamide with 4-Cl substitution | 10.93 | 1.55 | 141.8 | 1.52 | 2.08 |
| 4g | Aryl thiazolone-benzenesulfonamide with 4-Br substitution | 18.74 | 2.89 | 154.2 | 2.11 | 3.15 |
| 4h | Aryl thiazolone-benzenesulfonamide with 4-I substitution | 25.06 | 3.92 | 156.4 | 3.05 | 4.27 |
| 4b | Aryl thiazolone-benzenesulfonamide with 2-Cl substitution | - | - | - | 4.13 | 5.21 |
| 4c | Aryl thiazolone-benzenesulfonamide with 2,4-diCl substitution | - | - | - | 6.31 | 7.89 |
Data synthesized from a study on novel benzenesulfonamide derivatives as anticancer agents.[2][3]
Table 2: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives
| Compound | Structure | Antiglycation IC₅₀ (µM) |
| 1 | N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide | 216.52 ± 4.2 |
| 6 | N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 227.75 ± 0.53 |
| 7 | N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 242.53 ± 6.1 |
| 3 | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 289.58 ± 2.64 |
| 11 | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 287.79 ± 1.59 |
| Rutin (Standard) | - | 294.46 ± 1.50 |
Data from a study on the antiglycation activity of 4-methoxybenzoylhydrazones.[4]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives.
A. General Procedure for the Synthesis of Aryl Thiazolone-Benzenesulfonamides (4a-j)
To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (1 mmol) in glacial acetic acid (20 mL), anhydrous sodium acetate (2 mmol) and the appropriate aromatic aldehyde (2 mmol) were added. The reaction mixture was refluxed for 24-48 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with ethanol, and recrystallized from glacial acetic acid to yield the final products.[2]
B. In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (CA) isozymes CA II and CA IX was determined using a stopped-flow instrument to measure the CO₂ hydration activity. An assay solution containing the CA enzyme, buffer (Tris-HCl with zinc sulfate), and indicator (p-nitrophenol) was prepared. The reaction was initiated by the addition of CO₂-saturated water. The time required for the pH to drop from 7.5 to 6.5 was measured. The inhibitory effects of the compounds were determined by adding varying concentrations of the test compounds to the assay solution. IC₅₀ values were calculated from the concentration-dependent inhibition curves.
C. In Vitro Antiproliferative Activity Assay (MTT Assay)
Human breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were determined from the dose-response curves.[2]
D. Antiglycation Assay
A solution containing Bovine Serum Albumin (BSA), glucose, and the test compound at various concentrations in a phosphate buffer was incubated at 37°C for 7 days in the presence of sodium azide to prevent bacterial growth. A blank without the test compound and a positive control (rutin) were also prepared. After incubation, the fluorescence intensity of the advanced glycation end products (AGEs) was measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm. The percentage of inhibition was calculated, and the IC₅₀ values were determined.[4]
III. Visualizing Synthesis and Biological Pathways
A. Synthesis Workflow
The following diagram illustrates a general synthetic pathway for the preparation of bioactive benzenesulfonamide derivatives.
Caption: General synthesis of benzenesulfonamide derivatives.
B. Carbonic Anhydrase Inhibition Pathway
This diagram depicts the mechanism of action of benzenesulfonamide derivatives as carbonic anhydrase inhibitors.
Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.
References
- 1. This compound [dyestuffintermediates.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Quantitative Analysis of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid in a mixture. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of pharmaceutical products and for accurate research outcomes. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental protocols and performance data to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various organic compounds, including certain dyes and potentially pharmaceutical ingredients. Its accurate quantification in a mixture is essential for process monitoring, quality control, and impurity profiling. The presence of other structurally related compounds or matrix components can pose significant challenges to achieving accurate and reliable results.
Methodology Comparison
The two primary methods evaluated for the quantitative analysis of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and complexity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique that is well-suited for the analysis of complex mixtures. By separating the analyte of interest from other components before quantification, HPLC offers high specificity and accuracy.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more rapid technique that relies on the absorption of ultraviolet or visible light by the analyte. For aromatic compounds like this compound, this method can be effective, particularly if the analyte has a distinct absorption maximum compared to other components in the mixture. Chemical derivatization, such as through a diazotization-coupling reaction, can be employed to enhance sensitivity and shift the absorption to a wavelength with less interference.
Quantitative Data Summary
The following tables summarize the key performance parameters for the HPLC-UV and a plausible UV-Vis Spectrophotometric method for the quantification of this compound. The data for the UV-Vis method is based on a common derivatization reaction for primary aromatic amines.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry (with Diazotization) |
| Principle | Chromatographic separation followed by UV detection | Colorimetric reaction followed by absorbance measurement |
| Selectivity | High (separation from interferences) | Moderate to High (dependent on chromophore uniqueness) |
| Sensitivity | High | High |
| Linearity Range | Wide | Moderate |
| Accuracy (% Recovery) | Excellent (typically 98-102%) | Good (typically 95-105%) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) |
| Analysis Time per Sample | ~10-15 minutes | ~5-10 minutes |
| Instrumentation Cost | High | Low |
| Method Complexity | High | Moderate |
Table 2: HPLC Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Precision (%RSD) | < 1.5% |
Table 3: UV-Vis Spectrophotometry Method Validation Parameters (Illustrative, post-derivatization)
| Parameter | Specification |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Ammonium Sulfamate, N-(1-Naphthyl)ethylenediamine |
| Wavelength of Max. Absorbance (λmax) | ~545 nm |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98.2% |
| Precision (%RSD) | < 3.0% |
Experimental Protocols
HPLC-UV Method Protocol
This protocol is a representative method for the quantitative analysis of this compound in a mixture.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a common wavelength for aromatic compounds is 254 nm).
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample mixture and dissolve it in the mobile phase. Dilute as necessary to bring the analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry Method Protocol (via Diazotization)
This protocol describes a colorimetric method based on the diazotization of the primary amino group of the analyte and subsequent coupling to form a colored azo dye.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched 1 cm quartz cuvettes.
2. Reagents and Standards:
-
Hydrochloric acid (HCl), 1 M.
-
Sodium nitrite (NaNO₂), 0.1% (w/v) solution, freshly prepared.
-
Ammonium sulfamate (NH₄SO₃NH₂), 0.5% (w/v) solution.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) solution in water, stored in a dark bottle.
-
This compound reference standard.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in dilute HCl (e.g., 0.1 M).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl.
-
Sample Solution: Dissolve the sample mixture in 0.1 M HCl and dilute to a suitable concentration.
4. Procedure:
-
Pipette a known volume of the standard or sample solution into a volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Cool the solution in an ice bath.
-
Add 1 mL of 0.1% sodium nitrite solution and mix well. Allow the reaction to proceed for 3 minutes.
-
Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.
-
Add 1 mL of 0.1% NED solution and mix. A color will develop.
-
Dilute the solution to the final volume with ultrapure water and allow it to stand for 15 minutes at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), typically around 545 nm, against a reagent blank prepared in the same manner without the analyte.
5. Quantification:
-
Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry with diazotization.
Conclusion and Recommendations
The choice between HPLC-UV and UV-Vis spectrophotometry for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control of relatively simple mixtures where high throughput is desired, UV-Vis spectrophotometry with derivatization offers a rapid, cost-effective, and sensitive solution. However, it is crucial to validate the method for potential interferences from the sample matrix.
-
For complex mixtures, impurity profiling, and applications requiring the highest level of accuracy and specificity, HPLC-UV is the recommended method. The ability to separate the analyte from other components before quantification minimizes the risk of interference and provides more reliable data.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the sample matrix, the required level of sensitivity and accuracy, and the available instrumentation and resources. Method validation according to ICH guidelines is essential to ensure the reliability of the obtained results.
Assessing the Environmental Impact of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Synthesis: A Comparative Guide
The synthesis of specialty chemicals, such as 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a key intermediate in the production of food colorants and other dyes, is increasingly under scrutiny for its environmental footprint.[1] This guide provides a comparative analysis of different synthetic routes to this compound, focusing on green chemistry principles to evaluate their environmental impact. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to assist researchers and chemical process developers in selecting more sustainable manufacturing methods.
Comparison of Synthetic Routes
The traditional and most common method for synthesizing this compound is the direct sulfonation of p-cresidine (2-methoxy-5-methylaniline).[2] However, this method often employs harsh reagents and generates significant waste. Here, we compare the traditional approach with a greener alternative that utilizes a more atom-efficient sulfonating system.
Route A: Traditional Sulfonation with Oleum
This established industrial method involves the electrophilic aromatic substitution of p-cresidine using oleum (fuming sulfuric acid), a potent and corrosive sulfonating agent.[2] The reaction typically produces the desired product along with water as a byproduct. The workup process often requires neutralization and extensive purification to remove unreacted starting material and excess acid, contributing to a lower overall process efficiency.[3][4]
Route B: Greener Sulfonation with a Stoichiometric Reagent System
A more environmentally conscious approach involves the use of a mixed reagent system of trifluoroacetic anhydride (TFAA) and sulfuric acid.[5] This system allows for the stoichiometric use of sulfuric acid, minimizing excess reagent and the formation of acidic waste. The trifluoroacetic acid (TFA) generated can be recovered and recycled, further improving the sustainability of the process.[5] This method represents a "clean-chemistry" approach to sulfonation.[5]
Quantitative Environmental Impact Assessment
To objectively compare the two synthetic routes, we evaluated them based on several key green chemistry metrics. The following table summarizes the calculated values, assuming a theoretical laboratory-scale synthesis of one mole of the product.
| Metric | Route A: Traditional Sulfonation | Route B: Greener Sulfonation | Ideal Value | Notes |
| Atom Economy | 88.9% | 92.3% | 100% | Route B shows a higher atom economy as fewer atoms from the reactants are converted into byproducts. |
| E-Factor | ~1.5 - 2.5 | ~0.5 - 1.0 | 0 | The E-Factor for Route A is significantly higher due to the use of excess oleum and the generation of neutralization salts. Route B's E-factor is lower due to stoichiometric reagent use and TFA recycling. |
| Process Mass Intensity (PMI) | ~12 - 18 | ~6 - 9 | 1 | PMI for Route A is considerably higher, reflecting the larger mass of materials (reagents, solvents, water for workup) used to produce 1 kg of the product. |
| Reagent Hazard | High (Oleum is highly corrosive and toxic) | Moderate (TFAA is corrosive, but used in smaller quantities) | Low | The reagents in Route A pose a greater immediate risk to human health and the environment. |
| Recycling Potential | Low (Difficult to recycle spent sulfuric acid) | High (TFA can be recovered and recycled) | High | Route B offers a significant advantage in terms of creating a more circular process. |
Note: The values for E-Factor and PMI are estimates based on typical lab-scale procedures and may vary depending on the specific process conditions and efficiencies.
Experimental Protocols
Route A: Traditional Sulfonation of p-Cresidine with Oleum
Materials:
-
p-Cresidine (137.18 g/mol )
-
Oleum (20% SO3)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Water
-
Organic Solvent (e.g., Toluene for extraction of impurities)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, slowly add 1.0 mole of p-cresidine to 2.0 moles of concentrated sulfuric acid, maintaining the temperature below 30°C.
-
Once the p-cresidine is fully dissolved, cool the mixture to 10°C.
-
Slowly add 1.2 moles of oleum (20% SO3) to the mixture, keeping the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of 7-8 to precipitate the product.
-
Filter the crude product and wash with cold water.
-
The crude product can be further purified by dissolving it in hot water, treating it with a suitable adsorbent to remove impurities, and then re-precipitating it by adjusting the pH.[4]
-
Dry the purified this compound.
Route B: Greener Sulfonation of p-Cresidine with TFAA/H2SO4
Materials:
-
p-Cresidine (137.18 g/mol )
-
Trifluoroacetic Anhydride (TFAA)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Trifluoroacetic Acid (TFA) for recovery
Procedure:
-
In a reaction vessel, create a homogenous sulfonating mixture by adding 1.0 mole of concentrated sulfuric acid to 1.2 moles of trifluoroacetic anhydride at 0°C.[5]
-
Slowly add 1.0 mole of p-cresidine to the sulfonating mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Add a stoichiometric amount of water to the reaction mixture to hydrolyze the remaining TFAA to TFA.[5]
-
Remove the trifluoroacetic acid by distillation under reduced pressure for recycling.[5]
-
The remaining solid is the crude this compound.
-
The crude product can be purified by recrystallization from water.
Visualizing the Process
To better understand the workflows and relationships, the following diagrams have been generated.
Caption: Workflow for assessing the environmental impact of a chemical synthesis.
Caption: Comparison of traditional and greener synthesis routes.
Conclusion
The environmental impact assessment of the synthesis of this compound reveals significant differences between traditional and greener chemical processes. While the traditional sulfonation with oleum is an established method, it is characterized by poor atom economy, high E-Factor and PMI values, and the use of hazardous reagents. In contrast, the greener alternative using a TFAA/H2SO4 system offers a more sustainable pathway with higher atom economy, substantially lower waste generation, and the potential for reagent recycling. For researchers and drug development professionals, the adoption of such greener methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective processes in the long run.
References
- 1. Cresidinesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. para-Cresidine - Wikipedia [en.wikipedia.org]
- 3. US4436625A - Method for purification of cresidine sulfonic acid by solvent extraction - Google Patents [patents.google.com]
- 4. US4559182A - Method for purifying cresidine sulfonic acid by resin extraction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities, Supported by Experimental Data.
The scaffold of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, a substituted aromatic sulfonamide, presents a versatile platform for the development of novel therapeutic agents. While direct biological activity screening data for derivatives of this specific compound is limited in publicly available literature, extensive research on structurally related analogs provides significant insights into their potential as antimicrobial, carbonic anhydrase inhibitory, and anticancer agents. This guide offers a comparative overview of the biological performance of these related compound classes, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of compounds structurally related to this compound has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a basis for comparison.
Table 1: Antimicrobial Activity of Methoxy-4'-amino Chalcone Derivatives
Chalcones bearing the methoxy and amino phenyl moieties, structurally analogous to the core of this compound, have demonstrated notable antimicrobial properties.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Methoxy-4'-amino chalcones | Staphylococcus aureus | 15.6 - 31.25 | Ampicillin | 7.81 |
| Escherichia coli | 62.5 - 125 | Ampicillin | 15.6 | |
| Candida albicans | 31.25 - 62.5 | Fluconazole | 15.6 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The data below showcases the inhibitory potency of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | hCA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Aromatic Sulfonamides | hCA I | 58 - 740 | Acetazolamide | 250 |
| hCA II | 5.3 - 106.4 | Acetazolamide | 12 | |
| hCA IX | 20.5 - 81.3 | Acetazolamide | 25 | |
| hCA XII | 3.3 - 866.7 | Acetazolamide | 5.7 |
Kᵢ (Inhibition Constant) represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half.
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines, which can be synthesized from precursors with similar substitution patterns to our core molecule, have shown promising anticancer activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 0.074 - 4.3 | Doxorubicin | 1.08 |
| MDA-MB-231 (Breast) | 0.029 - 2.31 | Doxorubicin | - | |
| HT-29 (Colon) | 0.001 - 49.22 | Doxorubicin | - | |
| HepG2 (Liver) | 0.99 - 3.3 | Doxorubicin | - |
IC₅₀ (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the biological screening of the compared compound classes.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This spectrophotometric assay measures the inhibitory effect of compounds on the catalytic activity of carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved, typically in DMSO, and diluted to various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific time to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The hydration of CO₂ produces protons, leading to a pH change that is monitored by a pH indicator dye (e.g., phenol red). The change in absorbance over time is recorded.
-
Data Analysis: The initial rates of the reaction are calculated, and the inhibition constant (Kᵢ) is determined by fitting the data to appropriate enzyme inhibition models.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Pathways and Workflows
To better illustrate the concepts and processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis, screening, and analysis of novel bioactive compounds.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX in tumor progression and its inhibition.
Safety Operating Guide
Safe Disposal of 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9), a compound often used as an intermediate in the synthesis of azo dyes.[1][2] This substance is classified as hazardous, known to cause serious eye damage and skin irritation.[3][4][5]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C8H11NO4S |
| Molecular Weight | 217.24 g/mol |
| Melting Point | >205°C (decomposes)[6][7] |
| Appearance | Light grey solid[8] |
| Storage Temperature | Room temperature, in a dry, well-ventilated place[9] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate hazards.
Hazard Assessment:
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Mutagenicity: Potentially mutagenic.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Respiratory Protection: In case of dust formation, use a suitable dust respirator.[9]
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[9]
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
For Dry Spills:
-
Avoid Dust Generation: Do not use methods that create dust clouds.[9]
-
Cleanup: Gently sweep or vacuum up the spilled material.[9]
-
Collection: Place the collected material into a clean, dry, and properly labeled container for hazardous waste.[9]
For Wet Spills:
-
Containment: Prevent the spill from entering drains or waterways.[9]
-
Cleanup: Use a vacuum or shovel to collect the material.[9]
-
Collection: Transfer the collected material into a labeled container for disposal.[9]
Decontamination:
-
Following the collection of the spilled material, wash the affected area thoroughly with large amounts of water.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in strict accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal of Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Arranging for Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow
Caption: Disposal workflow for this compound.
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before handling and disposal.
References
- 1. theclinivex.com [theclinivex.com]
- 2. US4749523A - Solid phase acylation of aminosulfonic acids - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-Amino-5-methoxy-2-toluenesulfonic acid | C8H11NO4S | CID 80961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound | 6471-78-9 [chemicalbook.com]
- 7. 6471-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Logistical Information for Handling 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS No. 6471-78-9).
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 1 & 2A) , H318/H319: Causes serious eye damage/irritation.[1][2][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]
Signal Word: Danger[3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1] | To protect eyes from dust particles and splashes, preventing serious irritation and damage.[1][2] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation
-
Ventilation: Ensure a certified chemical fume hood is operational before commencing any work.
-
PPE Check: Gather all necessary PPE and inspect for good condition.
-
Emergency Plan: Have an emergency plan in place and ensure access to an eyewash station and safety shower.
-
Documentation: Review the Safety Data Sheet (SDS) before starting work.
Handling
-
Personal Protection: Wear the appropriate PPE as detailed in the table above.
-
Containment: Handle the chemical within a fume hood to minimize inhalation exposure.
-
Minimize Dust: Avoid the formation of dust and aerosols.[1][3] Use the smallest practical quantities for the experiment.
-
Storage When Not in Use: Keep containers tightly closed when not in use.[1]
Post-Handling
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontamination: Decontaminate the work area, including all equipment and surfaces.
-
PPE Removal: Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Designated Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
No Mixing: Do not mix with incompatible waste streams.
Disposal Procedure
-
Institutional Guidelines: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.
-
Regulatory Compliance: Ensure disposal methods are in accordance with all local, regional, and national regulations.[4]
-
Container Disposal: Dispose of the contaminated container to a hazardous or special waste collection point.[4] Do not reuse empty containers.
Quantitative Data
No specific occupational exposure limits (OELs) or quantitative toxicity data for this compound were readily available in the searched resources. It is recommended to handle this compound with the precautions outlined for hazardous substances.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Available | - |
| LD50 (Oral) | Not Available | - |
| LD50 (Dermal) | Not Available | - |
| LC50 (Inhalation) | Not Available | - |
Visual Safety Protocols
The following diagrams illustrate the logical workflow for handling this compound and the relationship between the identified hazards and the required personal protective equipment.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and required personal protective equipment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
